2-(3-hydroxyphenyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXQFRPDUIBGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Characteristics of 2-(3-Hydroxyphenyl)quinazolin-4(3H)-one: A Technical Guide
Executive Summary
The compound 2-(3-hydroxyphenyl)quinazolin-4(3H)-one (CAS: 911417-23-7) represents a critical scaffold in the development of kinase inhibitors (EGFR, VEGFR) and antioxidant therapeutics. Unlike its 2-hydroxyphenyl isomer—which is widely studied for Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence—the 3-hydroxyphenyl derivative is defined by its capacity for intermolecular hydrogen bonding and distinct metal-chelating profiles.
This guide provides a rigorous physicochemical profile of the molecule, moving beyond basic data to explore the structural dynamics, tautomeric equilibria, and validated analytical protocols required for high-purity synthesis and drug formulation.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature and Identifiers[2]
-
CAS Registry Number: 911417-23-7[1]
-
SMILES: O=C1NC(=NC2=CC=CC=C12)C3=CC=CC(O)=C3
Structural Dynamics & Tautomerism
The quinazolinone core exhibits lactam-lactim tautomerism. In the solid state and polar solvents (DMSO, Methanol), the lactam (NH-keto) tautomer predominates over the lactim (N-hydroxy) form.
-
Lactam Form (Dominant): Characterized by a carbonyl stretch at ~1660 cm⁻¹ and an N-H proton signal.
-
Lactim Form (Minor): Aromatized pyrimidine ring; favored only in highly alkaline conditions or specific non-polar interactions.
Unlike the 2-hydroxyphenyl isomer, the 3-hydroxyphenyl substitution pattern prevents the formation of a stable intramolecular hydrogen bond with N3. This absence of a "locked" planar conformation increases the rotational freedom of the phenyl ring, significantly altering solubility and Stokes shift compared to the 2-isomer.
Caption: Tautomeric equilibrium favoring the lactam form and its impact on steric freedom.
Physicochemical Profiling
Solid-State Properties
-
Appearance: Yellow to yellow-white crystalline solid.
-
Melting Point: >280°C (Decomposition often observed prior to melting). High lattice energy is driven by intermolecular N-H···O=C hydrogen bonding networks.
-
Crystal Habit: Typically forms needles or plates upon recrystallization from Ethanol/DMF mixtures.
Solution Properties
-
Solubility Profile:
-
DMSO: Soluble (>40 mg/mL). Recommended for stock solutions.
-
Ethanol: Sparingly soluble (Requires heating).
-
Water: Insoluble (<0.1 mg/mL) at neutral pH. Solubility increases significantly at pH > 10 due to deprotonation of the phenolic hydroxyl (pKa ~9.5).
-
-
LogP (Calculated): 2.2 – 2.5. This indicates moderate lipophilicity, suitable for membrane permeability but requiring formulation aids (e.g., cyclodextrins) for aqueous delivery.
-
Acidity (pKa):
-
pKa₁ (Phenolic -OH): ~9.2
-
pKa₂ (N-H, amide-like): ~11.5
-
Spectral Characteristics (Validation Data)
The following spectral data serves as a quality control standard for synthesized batches.
| Technique | Characteristic Signal | Structural Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.33 (s, 1H) | Lactam N-H (Broad singlet, exchangeable) |
| δ 9.65 (s, 1H) | Phenolic -OH | |
| δ 8.10 (d, 1H) | Quinazolinone H-5 (Deshielded by C=O) | |
| δ 6.90 - 7.40 (m) | 3-Hydroxyphenyl protons | |
| IR (ATR) | 1650 - 1665 cm⁻¹ | ν(C=O) Amide I band |
| 3100 - 3400 cm⁻¹ | ν(N-H) and ν(O-H) broad stretch | |
| UV-Vis | λmax ~305 nm | π→π* transition (Quinazolinone core) |
Synthesis & Impurity Control
To ensure high purity for biological screening, a validated oxidative cyclization protocol is recommended.
Synthetic Pathway
Reaction: Condensation of Anthranilamide with 3-Hydroxybenzaldehyde followed by oxidative dehydrogenation. Reagents: NaHSO₃ (oxidant) or I₂ in Ethanol/DMF.
Caption: Synthesis pathway highlighting the critical oxidation step to prevent dihydro-impurities.
Critical Process Parameters (CPP)
-
Oxidation Completeness: The intermediate 2,3-dihydroquinazolinone is a common impurity. Monitor reaction via TLC (Ethyl Acetate:Hexane 1:1) or HPLC. The product is more polar and fluorescent than the dihydro-intermediate.
-
Purification: Recrystallization from DMF/Ethanol is superior to column chromatography for removing trace catalysts.
Biological Relevance & Applications[9][10][11][12][13]
Antioxidant Activity
The 3-hydroxyl group acts as a radical scavenger. While less potent than the catechol (3,4-dihydroxy) derivatives, it shows significant activity in ABTS and DPPH assays due to the stability of the phenoxy radical, delocalized into the quinazolinone system.
Kinase Inhibition Potential
This scaffold acts as a Type II ATP-competitive inhibitor. The lactam motif functions as a hydrogen bond donor/acceptor pair (Donor: NH, Acceptor: C=O) interacting with the "hinge region" of kinase domains (e.g., EGFR, CDK2).
-
Design Tip: The 3-OH position is often derivatized (e.g., O-alkylation) to extend into the hydrophobic pocket of the enzyme.
Analytical Methodologies
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm and 305 nm.
-
Retention Time: Expect elution at ~12-14 min (moderate hydrophobicity).
Storage & Stability
-
Solid State: Stable for >2 years at -20°C. Hygroscopic; store in desiccator.
-
Solution: DMSO stocks are stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles which may induce precipitation.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[3] [Link]
-
Kovačević, Z. et al. (2020). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones.[2] Molecules, 25(21), 4964. (Provides NMR data and antioxidant protocols). [Link]
-
Hossain, M. et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors.[8] Scientific Reports. (Discusses kinase inhibition of the scaffold). [Link]
-
Xing, Z. et al. (2021). Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging.[9] Organic Chemistry Frontiers.[9] (Contextualizes fluorescence differences between 2-OH and 3-OH isomers). [Link]
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- 7. 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)- | C14H10N2O2 | CID 135458774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 2-(3-hydroxyphenyl)quinazolin-4(3H)-one
Abstract: This technical guide provides a comprehensive overview of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one (CAS No. 911417-23-7), a heterocyclic compound belonging to the quinazolinone class. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document delves into the compound's chemical identity, synthesis protocols, and known biological functions, with a particular focus on its antioxidant capabilities. Detailed experimental workflows, mechanistic diagrams, and supporting data are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Core Compound Identity and Physicochemical Profile
This compound is a derivative of quinazolinone, a class of compounds featuring a bicyclic structure where a pyrimidine ring is fused to a benzene ring.[3] The defining features of this specific molecule are the carbonyl group at position 4 and a 3-hydroxyphenyl substituent at position 2. This phenolic hydroxyl group is critical to its notable biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 911417-23-7 | [5][6][7] |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [5][6][7] |
| Molecular Weight | 238.24 g/mol | [5][7] |
| IUPAC Name | 2-(3-hydroxyphenyl)-3H-quinazolin-4-one | [7] |
| Synonyms | 2-(3-Hydroxyphenyl)-4(3H)-Quinazolinone | [7] |
| Appearance | Powder | [6] |
| XLogP3 | 2.0 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)O | [7] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of 2-aryl-quinazolin-4(3H)-ones is well-established in organic chemistry. A highly efficient and common method involves the aerobic oxidative cyclization of an appropriate aldehyde with anthranilamide (2-aminobenzamide).[8] This approach is favored for its operational simplicity and the accessibility of starting materials.
Plausible Reaction Mechanism
The reaction proceeds through a two-stage process. Initially, the amino group of anthranilamide undergoes condensation with the aldehyde (3-hydroxybenzaldehyde) to form an imine intermediate. This is followed by an intramolecular cyclization and subsequent oxidation, which yields the stable quinazolinone ring system. The use of a solvent like DMSO at elevated temperatures facilitates this transformation without the need for a metal catalyst.[8][9]
Sources
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- 9. mdpi.com [mdpi.com]
The Quinazolinone Pharmacophore: A Strategic Guide to Biological Versatility and Drug Design
Introduction: The "Privileged" Scaffold
In the realm of medicinal chemistry, few molecular frameworks command the "privileged" status of the quinazolin-4(3H)-one (quinazolinone) scaffold. Distinct from its fully aromatic cousin, quinazoline (found in drugs like Gefitinib), the quinazolinone core features a carbonyl group at position 4 and a protonatable nitrogen at position 3. This structural nuance confers unique hydrogen-bonding capabilities and metabolic stability profiles that have been exploited by evolution—seen in alkaloids like febrifugine—and by synthetic chemists to target diverse biological pathways.
This guide dissects the biological utility of the quinazolinone scaffold, moving beyond surface-level observations to explore the causality of its binding interactions, the logic of its synthesis, and its application in modern drug discovery.
Structural Activity Relationship (SAR): The Warhead Strategy
The biological versatility of quinazolinone stems from its ability to act as a rigid anchor that orients "warheads" (functional groups) into specific receptor pockets.
Key Substitution Vectors
-
Position 2 (C2): The primary vector for lipophilic adjustments. Bulky aryl or alkyl groups here often dictate potency by interacting with hydrophobic pockets (e.g., the specificity pocket in PI3K
). -
Position 3 (N3): The "Steering Wheel." Substituents here determine solubility and often form critical hydrogen bonds. In Idelalisib , the purine ring attached here is essential for hinge binding.[1]
-
Positions 6, 7, 8 (Benzenoid Ring): Electronic tuning. Electron-withdrawing groups (halogens) at C6/C7 often enhance metabolic stability and can increase affinity through halogen bonding.
Visualization: The Quinazolinone SAR Map
The following diagram illustrates the functional logic of the scaffold.
Caption: Functional mapping of the quinazolinone scaffold, highlighting critical substitution points for drug design.
Therapeutic Focus: Oncology
While quinazolines (e.g., Erlotinib) dominate EGFR inhibition, quinazolinones have carved a niche in targeting PI3K signaling and Thymidylate Synthase.
PI3K Inhibition (The Idelalisib Paradigm)
Idelalisib (Zydelig) represents the pinnacle of quinazolinone engineering. It targets the p110
-
Mechanism: The quinazolinone core acts as a scaffold to position a purine ring into the ATP-binding pocket (hinge region). The C2-ethyl group fits into a hydrophobic specificity pocket unique to the delta isoform, granting high selectivity over alpha/beta isoforms.
-
Clinical Outcome: Induces apoptosis in malignant B-cells (CLL/FL).[2]
Tubulin Polymerization Inhibition
Synthetic derivatives (e.g., 2-styrylquinazolin-4(3H)-ones) bind to the colchicine site of tubulin.
-
Causality: By sterically hindering the curved-to-straight conformational change required for microtubule assembly, these compounds arrest cells in the G2/M phase, leading to apoptosis.
Visualization: PI3K Signaling Blockade
Caption: Mechanism of Idelalisib in the B-Cell Receptor pathway. The drug blocks PI3K, halting the Akt/mTOR survival cascade.
Technical Workflows: Synthesis & Validation
To ensure reproducibility and scientific integrity, the following protocols are standardized for research applications.
Protocol: Microwave-Assisted Niementowski Synthesis
The classical Niementowski reaction (fusion of anthranilic acid and amide) requires high temperatures (>180°C) and long reaction times (6+ hours). The microwave-assisted modification is superior for library generation.
Objective: Synthesize 2-methyl-3-phenylquinazolin-4(3H)-one.
Reagents:
-
Anthranilic acid (1.0 eq)
-
Acetic anhydride (excess, acts as reagent & solvent)
-
Aniline (1.0 eq)
-
Catalyst: Anhydrous Zinc Chloride (ZnCl
, 10 mol%)
Step-by-Step Methodology:
-
Benzoxazinone Formation (Intermediate):
-
Mix anthranilic acid and acetic anhydride in a microwave-safe vial.
-
Irradiate at 140°C (300W) for 5 minutes.
-
Checkpoint: TLC (Hexane:Ethyl Acetate 7:3) should show disappearance of acid.
-
Result: Formation of 2-methyl-3,1-benzoxazin-4-one.
-
-
Amine Condensation:
-
Add aniline and ZnCl
directly to the reaction vessel containing the intermediate. -
Irradiate at 160°C (400W) for 10-15 minutes.
-
-
Work-up:
-
Purification:
-
Recrystallize from Ethanol/Water (9:1).
-
Validation: Confirm structure via
H-NMR (Look for disappearance of NH/OH protons of starting materials).
-
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine IC
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO
. -
Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1
M to 100 M). Ensure final DMSO concentration < 0.5%. -
Incubation: Incubate for 48h.
-
Dye Addition: Add 20
L MTT solution (5 mg/mL in PBS). Incubate 4h. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan. -
Solubilization: Aspirate media. Add 100
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm.
-
Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC
using non-linear regression.
Comparative Data: Quinazolinone Derivatives
The following table summarizes key biological activities of notable quinazolinone derivatives found in literature.
| Compound Class | Target / Mechanism | Key Structural Feature | Representative Potency (IC |
| Idelalisib | PI3K | Purine at N3; Ethyl at C2 | ~2.5 nM (K |
| Raltitrexed | Thymidylate Synthase (Antimetabolite) | Thiophene-methyl at C2; Glutamate tail | ~6 nM (K |
| Methaqualone | GABA | Tolyl at N3; Methyl at C2 | N/A (Sedative/Hypnotic) |
| Febrifugine | Antimalarial (Unknown mechanism) | Piperidine ring linked to N3 | ~1-10 nM (Plasmodium) [3] |
| 2-Styryl-QZ | Tubulin Polymerization | Styryl group at C2 | ~0.1 - 5 |
Future Outlook: Hybrids and PROTACs
The future of the quinazolinone scaffold lies in Scaffold Hopping and Chimeras .
-
PROTACs: Researchers are linking quinazolinone-based kinase inhibitors to E3 ligase ligands (like Thalidomide) to induce targeted protein degradation rather than simple inhibition.
-
Metal Complexes: Ruthenium-quinazolinone complexes are emerging as potent DNA-intercalating agents that bypass cisplatin resistance.
References
-
FDA Label - Zydelig (Idelalisib). Gilead Sciences, Inc.[Link]
-
Jackman, A. L., et al. "ICI D1694, a quinazolinone antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo: a new agent for clinical study." Cancer Research, 1991. [Link]
-
McLaughlin, N. P., et al. "The synthesis and antimalarial activity of febrifugine and its analogues." Bioorganic & Medicinal Chemistry, 2014. [Link]
-
Zhang, Y., et al. "Design, synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones as novel anti-microtubule agents." European Journal of Medicinal Chemistry, 2018. [Link]
-
He, L., et al. "Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms." Experimental and Therapeutic Medicine, 2021. [Link]
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- 3. e3s-conferences.org [e3s-conferences.org]
- 4. dergipark.org.tr [dergipark.org.tr]
Discovery and history of quinazolinone-based compounds in medicinal chemistry
From Ancient Alkaloids to Targeted Kinase Inhibitors
Executive Summary
The quinazolin-4(3H)-one scaffold represents one of the most privileged structures in medicinal chemistry.[1][2] Distinguished from its fully aromatic cousin (quinazoline) by the presence of a carbonyl group at the C4 position, this bicyclic system offers unique hydrogen-bonding capabilities and rigid geometry. This guide analyzes the structural evolution of quinazolinones from the antimalarial alkaloid Febrifugine to the modern PI3Kδ inhibitor Idelalisib , detailing the synthetic methodologies and structure-activity relationships (SAR) that drive their continued relevance in oncology and infectious disease.
Historical Genesis & Structural Evolution
The history of quinazolinones is a transition from serendipitous natural product discovery to rational drug design.
Timeline of Discovery
The journey begins with Griess (1869) , who first synthesized the core, but the scaffold's medicinal value was cemented by the isolation of Febrifugine from Dichroa febrifuga (Chang Shan), used in Traditional Chinese Medicine.
Figure 1: Chronological evolution of key quinazolinone therapeutics.[2]
Structural Distinction: Quinazoline vs. Quinazolinone
It is critical to distinguish the quinazolinone (containing a C=O at position 4) from the quinazoline (fully aromatic, e.g., Gefitinib).
-
Quinazolinone (e.g., Idelalisib): Retains a hydrogen bond acceptor (C=O) and often a donor (N-H, if N3 is unsubstituted), allowing for specific interactions in ATP-binding pockets.
-
Quinazoline (e.g., Erlotinib): Typically serves as a flat, hydrophobic scaffold to stack against adenine binding sites in kinases.
Mechanistic Diversity & Case Studies
The versatility of the quinazolinone core allows it to interact with diverse biological targets.
Febrifugine: The Prolyl-tRNA Synthetase Inhibitor
Originally identified as an antimalarial, Febrifugine's mechanism was elusive until recently. It acts by inhibiting prolyl-tRNA synthetase (PRS) .[2]
-
Mechanism: It mimics the adenylate intermediate, occupying the proline-binding pocket of the enzyme.
-
Limitation: High emetic toxicity prevented widespread use, driving the synthesis of analogues like Halofuginone.
Methaqualone: GABA-A Modulation
Introduced as a non-barbiturate sedative, Methaqualone binds to the GABA-A receptor at a site distinct from benzodiazepines (the transmembrane
-
Outcome: Positive allosteric modulation of chloride influx.[2]
-
Status: Withdrawn in many markets due to abuse potential (Schedule I in USA), but remains a structural template for designing safer anticonvulsants.
Idelalisib: PI3Kδ Specificity
Idelalisib (Zydelig) exemplifies rational design.[2] It targets the p110δ isoform of Phosphoinositide 3-kinase (PI3K), critical for B-cell signaling in leukemias.[2]
-
Binding Mode: The quinazolinone scaffold functions as the adenine mimetic. The C4-carbonyl and N3 form critical hydrogen bonds with the hinge region amino acids (Val-828 and Glu-826) [1].[2]
-
Selectivity: The "propeller" shape induced by the N3-phenyl group allows it to occupy the specificity pocket, distinguishing it from other PI3K isoforms.
Structure-Activity Relationship (SAR)[2]
The SAR of quinazolinone is defined by four vectors of modification.
Figure 2: Core vectors for structural modification of the quinazolinone scaffold.
-
N3 Substitution: The most critical vector. A bulky aromatic group here (as in Methaqualone and Idelalisib) forces the molecule into a non-planar conformation, enhancing selectivity for specific hydrophobic pockets.
-
C2 Substitution: Controls metabolic stability and electronic properties.[2]
-
C6/C7 Substitution: often used to append solubilizing chains (e.g., morpholine/piperazine tails) to improve bioavailability.
Technical Protocol: Microwave-Assisted Niementowski Synthesis
The classical Niementowski synthesis (fusion of anthranilic acid and amide at 180°C+) is low-yielding and harsh. Modern medicinal chemistry employs Microwave-Assisted Synthesis to improve atom economy and yield [2].[2]
Reaction Scheme
Reagents: Anthranilic acid derivative + Formamide (or substituted amide).[2][3] Catalyst: Acidic alumina or neat conditions.[2]
Figure 3: Mechanism of the Niementowski Synthesis.
Step-by-Step Protocol (Green Chemistry Approach)
This protocol is validated for synthesizing 2-substituted-4(3H)-quinazolinones.[2]
-
Preparation: In a 10 mL microwave process vial, mix Anthranilic Acid (1.0 mmol) and the corresponding Amide (1.2 mmol).
-
Catalysis: Add 2 drops of DMF (Dimethylformamide) as an energy transfer agent.[2] Note: Solvent-free conditions are preferred for green metrics.[2]
-
Irradiation: Seal the vial and irradiate in a single-mode microwave reactor (e.g., CEM Discover) at 150°C for 10-15 minutes (Power: 150W, Max Pressure: 200 psi).
-
Work-up: Cool to room temperature. The reaction mass usually solidifies.
-
Purification: Triturate the solid with cold ethanol (5 mL). Filter the precipitate and wash with diethyl ether.
-
Validation: Recrystallize from ethanol/DMF. Confirm structure via 1H-NMR (Characteristic singlet at ~8.0-8.2 ppm for H-2 if unsubstituted).[2]
Why this works: Microwave heating provides direct kinetic energy to the polar intermediates, overcoming the high activation energy barrier of the dehydration step (the rate-limiting step in classical heating) [3].
Future Outlook
The quinazolinone scaffold is currently experiencing a renaissance in PROTAC (Proteolysis Targeting Chimera) design. Due to its rigid structure and defined exit vectors (positions 6 and 7), it serves as an ideal "warhead" linker for degrading oncogenic kinases. Furthermore, hybrid molecules combining quinazolinones with artemisinin are showing promise in overcoming multidrug-resistant malaria.[2]
References
-
Somoza, J. R., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ.[4] Journal of Biological Chemistry, 290(13), 8445-8458.
-
Khajavi, M. S., et al. (1998).[3] Microwave irradiation as a new method for the Niementowski reaction.[5][6] Journal of Chemical Research.[2] (Verified via NIH snippets on microwave synthesis)
-
Herman, J. D., et al. (2015).[7] The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. Science Translational Medicine, 7(288).[7]
-
Raltitrexed Data Sheet. (2025). PubChem Compound Summary for CID 135400182.
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A Technical Guide to the Antioxidant Potential of Phenolic Quinazolinones: Mechanisms, Structure-Activity Relationships, and Evaluation Protocols
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] When functionalized with phenolic moieties, these compounds exhibit significant potential as antioxidants, agents crucial for mitigating the oxidative stress implicated in numerous pathologies like cancer and cardiovascular diseases.[2] This technical guide provides an in-depth exploration of phenolic quinazolinones as antioxidants, designed for researchers, scientists, and drug development professionals. We will dissect the structural attributes essential for their antioxidant efficacy, elucidate the underlying chemical mechanisms, present detailed protocols for their evaluation, and synthesize key data to inform future research and development. The narrative is grounded in established scientific principles, explaining not just the "how" but the "why" behind experimental design and interpretation.
Introduction: The Convergence of Phenols and Quinazolinones
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor.[3] Antioxidants protect against ROS by neutralizing these reactive molecules, thereby preventing cellular damage.[4] While phenolic compounds are well-established natural antioxidants, their integration with heterocyclic scaffolds like quinazolin-4(3H)-one can lead to hybrid molecules with enhanced and diverse biological activities.[2]
The fusion of a phenolic pharmacophore with a quinazolinone nucleus is a strategic approach in medicinal chemistry.[2] The quinazolinone core provides a rigid and versatile backbone that can be substituted at various positions to modulate physicochemical properties and biological targets, while the phenolic hydroxyl group is the primary actor in radical scavenging.[2][5] This guide focuses on understanding how this structural marriage translates into potent antioxidant activity.
Structure-Activity Relationships (SAR): The Architectural Determinants of Antioxidant Efficacy
The antioxidant capacity of phenolic quinazolinones is not merely a function of the presence of a hydroxyl group; it is intricately dictated by the substitution pattern on both the quinazolinone and the phenolic rings. A thorough understanding of SAR is critical for the rational design of potent antioxidant agents.
The Critical Role of the Phenolic Hydroxyl Group
The primary determinant of antioxidant activity is the presence, number, and position of hydroxyl (-OH) groups on the phenyl ring attached to the quinazolinone scaffold.
-
Number of -OH Groups: Compounds bearing multiple hydroxyl groups are generally superior radical scavengers and reducing agents.[3] For instance, a derivative with four hydroxyl groups on its phenyl rings demonstrated the strongest radical-scavenging activity in one study.[3]
-
Position of -OH Groups: The relative positioning of hydroxyl groups is crucial. Dihydroxy-substituted quinazolinones with the second hydroxyl group in the ortho or para position to the first exhibit the most potent radical scavenging activity.[6] The meta derivative, by contrast, often loses most of its scavenging properties.[6] This is because ortho and para positions allow for better stabilization of the resulting phenoxy radical through resonance.
-
Electron-Donating Groups: The presence of other electron-donating groups, such as methoxy (-OCH3) moieties, particularly in the ortho or para position relative to the hydroxyl group, can significantly enhance the antioxidant activity of monophenols.[6][7]
Influence of the Quinazolinone Core Substituents
While the phenolic moiety is the primary antioxidant warhead, substitutions on the quinazolinone ring itself can fine-tune the molecule's overall activity. Structure-activity relationship studies have revealed that substitutions at positions 2 and 3, as well as the presence of halogens at positions 6 and 8, can significantly influence the biological profile, including antimicrobial and potentially antioxidant activities.[5] For example, a compound with a methyl piperazine at the 3rd position and a chlorine atom at the 6th position exhibited outstanding antioxidant activity in both in vitro and in vivo models.[8]
The general structure and key substitution points are illustrated below.
Caption: Core structure of a phenolic quinazolinone highlighting key substitution sites.
Tabular Summary of Structure-Activity Relationships
| Position of Substituent | Type of Substituent | Impact on Antioxidant Activity | Reference(s) |
| Phenyl Ring (at Pos. 2/3) | Multiple -OH groups | Strong increase | [3] |
| Phenyl Ring (at Pos. 2/3) | Dihydroxy (ortho or para) | Strong increase | [6] |
| Phenyl Ring (at Pos. 2/3) | Dihydroxy (meta) | Significant decrease vs. ortho/para | [6] |
| Phenyl Ring (at Pos. 2/3) | -OCH3 ortho or para to -OH | Moderate increase | [6] |
| Quinazolinone Ring (Pos. 6) | Halogen (e.g., -Cl) | Potential increase | [8] |
| Quinazolinone Ring (Pos. 3) | Substituted amines (e.g., piperazine) | Potential increase | [8] |
| Linker between Rings | Ethylene linker | Potential increase | [6][9] |
Mechanisms of Antioxidant Action
Phenolic quinazolinones primarily exert their antioxidant effects through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The operative mechanism can depend on the specific radical, the solvent, and the structure of the antioxidant.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic -OH group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxy radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring, making it significantly less reactive than the initial radical.
Ar-OH + R• → Ar-O• + RH
-
Single Electron Transfer (SET): In the SET mechanism, the phenolic compound donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer (Proton-Coupled Electron Transfer), especially in protic solvents, to yield the same stabilized phenoxy radical as in the HAT pathway.
Ar-OH + R• → [Ar-OH]•+ + R:-
Many antioxidant assays are based on these principles. For example, the DPPH assay involves both HAT and SET mechanisms, where the antioxidant reduces the stable DPPH radical.[6][10]
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The Chameleon in the Core: Understanding and Harnessing Tautomerism in 2-Substituted Quinazolin-4(3H)-ones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its ability to bind to a wide array of biological targets.[1] This versatility has led to its incorporation into numerous therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] However, the chemical reactivity and biological interactions of these powerful molecules are not governed by a single, static structure. They exist in a dynamic equilibrium between two or more structural isomers known as tautomers. This phenomenon, tautomerism, is a subtle yet profound factor that dictates a molecule's shape, polarity, and hydrogen-bonding capabilities, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimate pharmacological effect.[5][6]
This guide provides an in-depth exploration of the tautomeric equilibria in 2-substituted quinazolin-4(3H)-ones. Moving beyond a simple description, we will dissect the underlying principles, explore the key factors that shift the equilibrium, and detail the robust analytical methodologies required for characterization. For the drug development professional, mastering the principles herein is not an academic exercise; it is a prerequisite for rational drug design, enabling the stabilization of the desired, most active tautomer to optimize therapeutic efficacy and navigate the complexities of intellectual property.
The Landscape of Tautomerism in the Quinazolinone Core
Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. In the 2-substituted quinazolin-4(3H)-one series, the tautomerism can be broadly classified into two categories: core-level tautomerism and substituent-driven tautomerism.
The Fundamental Equilibrium: Lactam–Lactim Tautomerism
The quinazolinone nucleus itself is subject to a fundamental lactam-lactim tautomerism, a specific form of keto-enol tautomerism. The equilibrium exists between the amide-like lactam form (the 4(3H)-one) and the enol-like lactim form (4-hydroxyquinazoline). While the lactam form is overwhelmingly predominant under most physiological conditions, understanding the potential for the lactim form to exist is crucial, as it alters the hydrogen bonding profile from a hydrogen bond donor (N-H) and acceptor (C=O) to two hydrogen bond acceptors at the ring nitrogens and a hydroxyl donor group.[1][7]
The Influence of the 2-Substituent: Diverse Equilibria
The nature of the substituent at the C-2 position introduces additional, often more complex, tautomeric possibilities that can significantly impact the molecule's overall properties.
-
Amino-Imino Tautomerism: When the 2-substituent is an amino or hydrazino group, a prototropic equilibrium is established between the exocyclic amino form and the exocyclic imino form.[8] Studies, particularly using ¹⁵N NMR, have shown that for compounds like 2-hydrazono-3-phenylquinazolin-4(3H)-ones, the imino tautomer is the predominant species in solvents like DMSO.[9][10] This preference is critical, as it changes the geometry and electronic distribution at the C-2 position.
-
Thiol-Thione Tautomerism: For 2-mercaptoquinazolin-4(3H)-ones, the molecule can exist as either a thione (C=S) or a thiol (S-H). In the solid state and neutral solutions, the thione form is generally favored.[11] This equilibrium is highly relevant in the context of metal chelation and interactions with cysteine residues in proteins.
-
Keto-Enol Tautomerism within the Substituent: If the 2-substituent itself contains a carbonyl group alpha to a proton, it can undergo its own keto-enol tautomerization. This has been observed in quinazolinones linked to moieties like 3-mercaptobutan-2-one, where the presence of the quinazolinone core increases the acidity of the α-hydrogen, facilitating the formation of the enol tautomer.[12]
Controlling the Equilibrium: Key Influential Factors
The delicate balance between tautomeric forms is not static; it is highly sensitive to the molecular environment. A Senior Application Scientist must understand these factors to control the tautomeric population, ensuring consistency in experimental results and optimizing the properties of a lead compound.
| Factor | Influence on Tautomeric Equilibrium | Causality & Rationale |
| Solvent Polarity | Polar solvents (e.g., water, DMSO, ethanol) tend to stabilize the more polar tautomer. | The stabilization arises from favorable dipole-dipole interactions and hydrogen bonding between the solvent and the solute. For instance, a polar protic solvent can stabilize the lactam form by hydrogen bonding with both the N-H donor and the C=O acceptor.[13][14] |
| pH and Acidity | The state of protonation can lock the molecule into a specific tautomeric form or open new tautomeric pathways. | Deprotonation can create an anion that is a hybrid of multiple resonance forms, while protonation can favor the form with the most basic site. This is a powerful lever to dynamically influence the tautomeric state.[14] |
| Temperature | Changes in temperature alter the Gibbs free energy of the system, thereby shifting the equilibrium constant (K_eq). | Increasing temperature generally favors the formation of the less stable tautomer. Variable-temperature studies are crucial for understanding the thermodynamics of the interconversion.[7][15] |
| Electronic Effects | Electron-withdrawing or -donating groups on the quinazolinone ring or the 2-substituent modify the acidity/basicity of the atoms involved in the tautomerism. | For example, an electron-withdrawing group can increase the acidity of a nearby N-H proton, potentially favoring a tautomer where that proton has migrated. |
| Intramolecular H-Bonding | The ability to form a stable five- or six-membered ring via an internal hydrogen bond can overwhelmingly stabilize one tautomer. | This is often seen in enol forms, where an O-H···O=C or O-H···N interaction can lock the conformation and make the enol tautomer surprisingly stable.[12] |
The Analytical Toolkit: Methodologies for Tautomer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution
NMR is the most powerful technique for investigating tautomeric equilibria in solution.[7][13] It provides direct structural information and allows for the quantification of different species.
Experimental Protocol: Variable Temperature (VT) ¹H NMR Study
-
Preparation: Prepare a ~10-20 mM solution of the quinazolinone derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Choose a solvent in which both tautomers are sufficiently soluble and the signals of interest do not overlap with the solvent peak.
-
Initial Spectrum Acquisition (Room Temperature): Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the characteristic signals for the putative tautomers. For keto-enol tautomerism, look for the α-proton in the keto form and the hydroxyl proton in the enol form.[12] For lactam-lactim, identify the N3-H proton.
-
Causality - Why VT-NMR?: If the interconversion between tautomers is fast on the NMR timescale, you may observe broadened signals or a single, averaged signal. By changing the temperature, you can slow down or speed up this exchange. Cooling the sample can slow the exchange, leading to the resolution of sharp, distinct signals for each tautomer (slow-exchange regime). Heating can accelerate the exchange, causing the signals to coalesce into a single, sharp peak (fast-exchange regime). This dynamic behavior is a hallmark of tautomerism.
-
Temperature Variation: Decrease the temperature in increments of 10-20 K (e.g., down to 233 K or the solvent's freezing point). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.
-
High-Temperature Scan: After reaching the low-temperature limit, increase the temperature in increments above room temperature (e.g., up to 353 K, respecting the solvent's boiling point).
-
Data Analysis & Quantification:
-
At a temperature in the slow-exchange regime (sharp, separate signals), integrate the signals corresponding to each tautomer.
-
The equilibrium constant (K_eq) can be calculated from the ratio of the integrated areas. For an equilibrium A ⇌ B, K_eq = [Integral B] / [Integral A].[12]
-
Self-Validation: The sum of the mole fractions of the two tautomers at any given temperature should always equal 1. Furthermore, plotting ln(K_eq) vs. 1/T (a van 't Hoff plot) should yield a straight line, from which the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization can be extracted.
-
-
Key Probes:
Computational Modeling: A Predictive and Corroborative Tool
Theoretical calculations are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.
Workflow: DFT-Based Tautomer Stability Calculation
-
Structure Generation: Build the 3D structures of all possible tautomers in a molecular modeling program.
-
Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable Density Functional Theory (DFT) method (e.g., M06-2X/6-311++G(d,p)) to find the lowest energy conformers.[16] The absence of imaginary frequencies confirms a true energy minimum.
-
Causality - Why Solvation Models?: The relative stability of tautomers can invert when moving from the gas phase to solution due to differing polarities. The Polarizable Continuum Model (PCM) is a computationally efficient method to account for bulk solvent effects.[8]
-
Solvent-Phase Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer in various solvents (e.g., water, DMSO) using the PCM.
-
Energy Analysis: Compare the Gibbs free energies (G) of the tautomers in each environment. The tautomer with the lower free energy is predicted to be the more stable. The energy difference (ΔG) can be used to predict the equilibrium constant (ΔG = -RT ln K_eq).
-
Self-Validation: The predicted stability order should correlate with the experimental results from NMR or UV-Vis. Discrepancies may suggest that explicit solvent molecules (forming specific hydrogen bonds) are important, requiring more complex computational models.
UV-Vis and IR Spectroscopy: Supporting Spectroscopic Evidence
-
UV-Vis Spectroscopy: Different tautomers have different chromophores and will exhibit distinct absorption maxima (λ_max). Studying the spectrum in solvents of varying polarity (solvatochromism) can indicate the nature of the electronic transition and support the identification of the predominant tautomer.[14][15]
-
IR Spectroscopy: Provides clear signatures for key functional groups. A strong C=O stretch (around 1650-1700 cm⁻¹) is indicative of the lactam/keto form, while the appearance of a broad O-H stretch and the disappearance of the C=O band would support the lactim/enol form.[17]
Implications in Drug Discovery and Development
A thorough understanding of tautomerism is not merely academic; it has profound, tangible consequences in the development of quinazolinone-based drugs.
-
Pharmacological Activity: The two tautomers of a drug are different chemical entities. They will have different 3D shapes and different patterns of hydrogen bond donors and acceptors. Consequently, only one tautomer may bind effectively to the target protein. The observed biological activity is therefore a function of both the intrinsic activity of the active tautomer and its population in the equilibrium.[5]
-
ADME Properties: Tautomerism directly impacts key physicochemical properties. For example, a more polar keto form might have better aqueous solubility but lower membrane permeability than a less polar enol form. These differences can drastically alter the ADME profile of a drug.
-
Intellectual Property: When filing patents, it is crucial to consider all potential tautomeric forms. Claims directed to a single tautomer may be circumvented by a competitor who develops a formulation that favors a different, unclaimed tautomeric form.
Conclusion
The 2-substituted quinazolin-4(3H)-one core is a dynamic system, not a static scaffold. Its identity is a blend of interconverting tautomers, with the predominant form dictated by a subtle interplay of substituent effects, pH, temperature, and, most critically, the solvent environment. For the modern drug hunter, ignoring tautomerism is a significant risk, potentially leading to irreproducible biological data, poor ADME properties, and weakened intellectual property protection.
By employing a synergistic analytical workflow—combining the definitive solution-state power of multi-nuclear NMR, the predictive strength of computational modeling, and supporting spectroscopic evidence—researchers can confidently characterize and understand the tautomeric behavior of their compounds. This deep understanding is the foundation upon which more effective, reliable, and rationally designed quinazolinone-based therapeutics will be built.
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Tautomeric states of 2-methyl-4(3H)-quinazolinone[13]. ResearchGate. Available at:
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- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR.
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5-Furan-2yl[13][18][19]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][18][19] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at:
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Methodological & Application
Laboratory protocol for synthesis of 2-aryl-4(3H)-quinazolinones from anthranilic acid
An Application Note for the Synthesis of 2-Aryl-4(3H)-Quinazolinones from Anthranilic Acid
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The 4(3H)-quinazolinone core is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry. It is a key structural motif in numerous natural alkaloids and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The versatility of the quinazolinone ring system, particularly the ability to introduce diverse substituents at the 2 and 3 positions, allows for the fine-tuning of biological activity, making it a cornerstone for drug development professionals.
This application note provides detailed, field-proven protocols for the synthesis of 2-aryl-4(3H)-quinazolinones, starting from the readily available precursor, anthranilic acid. We will explore two primary, reliable synthetic strategies: a traditional two-step thermal condensation method via a benzoxazinone intermediate and a modern, one-pot microwave-assisted approach. The causality behind experimental choices, self-validating procedural steps, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.
General Reaction Scheme and Mechanistic Rationale
The most common and reliable pathway to 2-aryl-4(3H)-quinazolinones from anthranilic acid proceeds through an initial acylation followed by cyclization and subsequent condensation with an aryl amine.
The core transformation involves two key stages:
-
Formation of a 2-Substituted Benzoxazinone: Anthranilic acid is first acylated at the amino group by an appropriate acylating agent (e.g., an aromatic acid chloride or anhydride). This intermediate undergoes spontaneous or acid-catalyzed cyclodehydration to form a stable 2-aryl-4H-3,1-benzoxazin-4-one. The benzoxazinone is a critical, often isolable, intermediate that activates the anthranilate system for the next step.
-
Amination and Cyclocondensation: The electrophilic carbonyl group of the benzoxazinone is readily attacked by a primary aryl amine. This nucleophilic attack opens the oxazinone ring to form an N-acyl-N'-aryl-anthranilamide intermediate. Subsequent intramolecular cyclization, driven by heating and eliminating a molecule of water, yields the thermodynamically stable 2-aryl-4(3H)-quinazolinone product.
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step mechanistic pathway from anthranilic acid to the final product.
Caption: Reaction mechanism for the two-step synthesis of 2-aryl-4(3H)-quinazolinones.
Experimental Protocols
Two distinct yet effective protocols are presented. Protocol A is a traditional, two-step method that allows for the isolation of the intermediate, ensuring high purity. Protocol B is a modern, one-pot microwave-assisted synthesis that offers significant advantages in terms of reaction time and energy efficiency, aligning with green chemistry principles.[3][4]
Protocol A: Two-Step Synthesis via Benzoxazinone Intermediate
This robust method provides excellent control over the reaction and generally results in high yields of pure product.
Part 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-one
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (10 mmol, 1.37 g) in anhydrous pyridine (30 mL).
-
Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl generated during the acylation reaction. Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride.
-
-
Acylation: Cool the solution to 0 °C in an ice bath. Add the desired aroyl chloride (e.g., benzoyl chloride, 11 mmol, 1.28 mL) dropwise over 15 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (7:3 v/v).[5] The disappearance of the anthranilic acid spot indicates completion.
-
Work-up and Isolation: Cool the reaction mixture and pour it into 150 mL of ice-cold 5% HCl solution with stirring. The benzoxazinone intermediate will precipitate.
-
Causality: The acidic work-up protonates the pyridine, making it water-soluble, and facilitates the precipitation of the neutral organic product.
-
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol or acetic anhydride can be performed if necessary to yield the pure 2-aryl-4H-3,1-benzoxazin-4-one.
Part 2: Synthesis of 2-Aryl-4(3H)-quinazolinone
-
Reaction Setup: In a 100 mL round-bottom flask, combine the 2-aryl-4H-3,1-benzoxazin-4-one intermediate (5 mmol) and the desired primary aryl amine (5.5 mmol) in glacial acetic acid (25 mL).
-
Causality: Glacial acetic acid serves as a high-boiling polar solvent that facilitates the dissolution of reactants and promotes the final dehydration step.
-
-
Thermal Cyclocondensation: Heat the mixture under reflux for 4-6 hours.
-
Monitoring: Monitor the formation of the product by TLC [petroleum ether:ethyl acetate (7:3 v/v)].
-
Isolation and Purification: After cooling to room temperature, pour the reaction mixture onto crushed ice (100 g). The solid 2-aryl-4(3H)-quinazolinone will precipitate. Collect the product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove residual acetic acid. The crude product can be purified by recrystallization from ethanol or a DMF-water mixture to afford the final product.[6]
Protocol B: One-Pot Microwave-Assisted Three-Component Synthesis
This method is highly efficient, significantly reducing reaction times from hours to minutes.[3][7]
-
Reagent Mixture: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add anthranilic acid (2 mmol, 0.274 g), the desired aryl amine (2 mmol), and triethyl orthoformate (3 mmol, 0.5 mL).
-
Causality: Triethyl orthoformate acts as a dehydrating agent and a source for the C2 carbon of the quinazolinone ring. In this one-pot reaction, it facilitates the formation of an intermediate that readily reacts with the amine.
-
-
Solvent/Catalyst: Add 2-3 drops of a catalyst such as concentrated H2SO4 or a Lewis acid like ZnCl2.[6][8] For a solvent-free approach, the neat mixture can be irradiated, though using a high-boiling polar solvent like ethanol (2 mL) can ensure more uniform heating.[3]
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 120-140 °C for 15-30 minutes.[3]
-
Self-Validation: It is critical to monitor the internal pressure and temperature to ensure the reaction proceeds safely within the operational limits of the equipment.
-
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. Pour the contents into ice-cold water (50 mL). The resulting precipitate is collected by vacuum filtration, washed with water, and dried. Recrystallization from ethanol will yield the pure 2-aryl-4(3H)-quinazolinone.
Data Summary: Comparison of Synthetic Protocols
| Parameter | Protocol A: Two-Step Thermal | Protocol B: Microwave-Assisted |
| Key Reagents | Anthranilic acid, Aroyl chloride, Aryl amine | Anthranilic acid, Triethyl orthoformate, Aryl amine |
| Catalyst | Pyridine (Step 1), Acetic Acid (Step 2) | H₂SO₄ or ZnCl₂ (catalytic) |
| Solvent | Pyridine, Acetic Acid | Ethanol or Solvent-free |
| Temperature | Reflux (typically >100 °C) | 120-140 °C |
| Reaction Time | 6-9 hours | 15-30 minutes |
| Typical Yield | 75-90% | 80-95% |
| Key Advantage | High purity, controlled steps | Rapid, energy-efficient, green |
Workflow and Characterization
A systematic workflow is essential for successful synthesis and validation of the final compound.
General Experimental Workflow
Sources
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of Quinazolinones via 2-Substituted-4H-3,1-Benzoxazin-4-one Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
Quinazolinones represent a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] Their remarkable therapeutic potential has driven continuous interest in developing efficient and versatile synthetic methodologies.
Among the various synthetic routes, the pathway proceeding through a 2-substituted-4H-3,1-benzoxazin-4-one intermediate is one of the most reliable and widely employed strategies.[5][6][7] This two-step approach is valued for its operational simplicity, broad substrate scope, and adaptability to both conventional heating and modern microwave-assisted techniques.
This document serves as an in-depth guide, providing both the theoretical underpinnings and detailed, field-proven protocols for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. We will elucidate the reaction mechanisms, offer step-by-step experimental procedures, and discuss critical parameters for optimization, empowering researchers to confidently apply this methodology in their drug discovery and development endeavors.
The Chemical Rationale: Reaction Mechanism
The synthesis is logically divided into two primary stages: the formation of the benzoxazinone ring, followed by its conversion to the quinazolinone core. Understanding the mechanism of each step is critical for troubleshooting and adapting the protocol for novel derivatives.
Stage 1: Formation of the Benzoxazinone Intermediate
The process begins with anthranilic acid, which is first acylated and then cyclized.
-
N-Acylation: Anthranilic acid is treated with an acyl chloride (R¹-COCl). The amino group (-NH₂) of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form an N-acylanthranilic acid intermediate.
-
Cyclodehydration: This intermediate is then subjected to cyclodehydration, typically using a dehydrating agent like acetic anhydride.[2][6][8] Acetic anhydride is particularly effective as it serves a dual role: it activates the carboxylic acid group for intramolecular attack by the amide oxygen and removes the resulting water molecule, driving the reaction to completion to form the stable six-membered benzoxazinone ring.[2][9]
Stage 2: Aminolysis and Recyclization to Quinazolinone
The key transformation involves the reaction of the benzoxazinone intermediate with a primary amine (R²-NH₂).
-
Nucleophilic Attack and Ring Opening: The primary amine attacks the highly electrophilic C4 carbonyl carbon of the benzoxazinone. This leads to the cleavage of the endocyclic C-O bond and opening of the heterocyclic ring, forming an N-acyl-N'-alkyl-2-aminobenzamide intermediate.
-
Intramolecular Cyclization: The terminal amino group of this linear intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.
-
Dehydration: The subsequent elimination of a water molecule results in the formation of the thermodynamically stable, six-membered pyrimidine ring, yielding the final 2,3-disubstituted-4(3H)-quinazolinone.[5][10]
Caption: General Reaction Mechanism.
Detailed Experimental Protocols
These protocols provide a self-validating system, from synthesis to purification and characterization, for a representative quinazolinone.
Protocol 1: Synthesis of 2-Propyl-4H-3,1-benzoxazin-4-one (Intermediate)
This procedure details the initial acylation and cyclization steps starting from anthranilic acid.[5]
Materials and Reagents:
-
Anthranilic acid (99%)
-
Butyryl chloride (98%)
-
Acetic anhydride (99%)
-
Pyridine (Anhydrous)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (10 mmol, 1.37 g).
-
Acylation: Dissolve the anthranilic acid in 20 mL of anhydrous pyridine. Cool the flask in an ice bath. Add butyryl chloride (11 mmol, 1.15 mL) dropwise over 15 minutes with continuous stirring. Causality Note: The dropwise addition in an ice bath controls the exothermic reaction between the acid chloride and the amine.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Cyclization: Add acetic anhydride (20 mL) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140°C) for 2 hours. Causality Note: Acetic anhydride serves as the dehydrating agent necessary for ring closure.[6]
-
Work-up: After reflux, cool the reaction mixture to room temperature and then pour it slowly into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual pyridine and acetic acid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-propyl-4H-3,1-benzoxazin-4-one as a crystalline solid.
-
Characterization: Dry the product under vacuum. Determine the melting point and characterize by IR and ¹H NMR spectroscopy to confirm the structure.
Protocol 2: Synthesis of 2-Propyl-3-phenyl-quinazolin-4(3H)-one
This protocol describes the conversion of the benzoxazinone intermediate into the final quinazolinone product.[5]
Materials and Reagents:
-
2-Propyl-4H-3,1-benzoxazin-4-one (from Protocol 1)
-
Aniline (99%)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Setup: In a 50 mL round-bottom flask, place the 2-propyl-4H-3,1-benzoxazin-4-one (5 mmol, 0.95 g) and aniline (5.5 mmol, 0.5 mL).
-
Reaction: Add 15 mL of glacial acetic acid to the flask. Causality Note: Acetic acid acts as a solvent and a catalyst, facilitating both the initial ring opening and the final dehydration step.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the solution into 100 mL of ice-cold water.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration. Wash the solid with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a final wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-propyl-3-phenyl-quinazolin-4(3H)-one.
-
Characterization: Dry the purified product. Confirm its identity and purity via melting point determination, IR, ¹H NMR, and Mass Spectrometry.
Caption: Experimental Synthesis Workflow.
Optimization and Modern Approaches
The versatility of this synthesis allows for significant optimization and adaptation. A key modern advancement is the use of microwave irradiation, which can dramatically improve reaction efficiency.
Microwave-Assisted Synthesis
Microwave irradiation offers a green and powerful alternative to conventional heating, often resulting in shorter reaction times, higher yields, and cleaner reactions due to efficient and uniform heating.[11] The conversion of benzoxazinone to quinazolinone (Protocol 2) is particularly amenable to this technique.
| Parameter | Conventional Heating (Protocol 2) | Microwave-Assisted Method | Rationale for Improvement |
| Solvent | Glacial Acetic Acid | DMF or other polar, high-boiling solvent | Solvents with high dielectric constants absorb microwave energy efficiently, leading to rapid heating.[12] |
| Temperature | ~118°C (Reflux) | 120-150°C | Allows for precise temperature control above the solvent's boiling point in a sealed vessel. |
| Reaction Time | 4 - 6 hours | 5 - 30 minutes | Microwave energy directly couples with the polar molecules, leading to a significant rate acceleration.[12][13] |
| Yield | Good to Excellent | Often higher due to reduced side reactions | Rapid heating minimizes the time available for decomposition or side-product formation. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Protocol 1 | 1. Incomplete acylation due to moisture. 2. Incomplete cyclization. | 1. Use anhydrous pyridine and ensure all glassware is dry. 2. Increase reflux time or ensure the temperature is adequate for dehydration. |
| Low yield in Protocol 2 | 1. Benzoxazinone intermediate is not pure. 2. Reaction is incomplete. | 1. Ensure the intermediate from Protocol 1 is properly purified. 2. Extend the reflux/irradiation time and monitor via TLC until the starting material is consumed. |
| Product is oily/difficult to crystallize | Impurities are present. | 1. Perform an additional wash of the crude product. 2. Try a different recrystallization solvent system or consider purification by column chromatography. |
| Multiple spots on TLC of final product | Side reactions or unreacted starting materials. | 1. Re-verify the stoichiometry of the reactants. 2. Purify the product using column chromatography to isolate the desired compound. |
References
-
Al-Ostath, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC, NIH. Available at: [Link]
-
Dastmalchi, S., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC, NIH. Available at: [Link]
-
Razana, N. A., et al. (2017). SYNTHESIS AND BIOASSAY STUDIES OF BENZOXAZIN-4-ONE AND QUINAZOLIN-4-IMINE DERIVATIVES. CORE. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]
-
Unknown Author. (2024). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
-
Rostamizadeh, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]
-
Rostamizadeh, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]
-
El-Faham, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. Available at: [Link]
-
Gholap, A. R., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]
-
El-Gazzar, A. R. B. A., et al. (2009). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. Available at: [Link]
-
Malinowski, Z. (2022). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. Available at: [Link]
-
Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available at: [Link]
-
Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available at: [Link]
-
Fayed, E. A., et al. (2020). Utilization of 2-substituted 3, 1-benzoxazin-4-ones in synthesis of some quinazoline annulated derivatives. Taylor & Francis Online. Available at: [Link]
-
Gholap, A. R., et al. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. Available at: [Link]
-
Yue, L., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]
-
Unknown Author. (2025). Novel Microwave Assisted Synthesis of Some 3¬־ {2¬־ (1H¬־ 1, 2, 4-triazolyl) ethyl}¬־2¬־ Substituted Quinazolinone Ana. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Kumar, D. S., et al. (2021). Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer. Ingenta Connect. Available at: [Link]
-
Dabiri, M., et al. (2008). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journals. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC. Available at: [Link]
-
Perković, I., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Synthesis and Molecular Docking Studies of Som...: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(3-Hydroxyphenyl)quinazolin-4(3H)-one in Anticancer Research
[1]
Executive Summary
This application note details the experimental utility of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one (hereafter referred to as 3-HPQ ), a potent synthetic small molecule belonging to the 2-arylquinazolinone class. While quinazolinones are historically recognized for kinase inhibition (e.g., EGFR, VEGFR), recent structure-activity relationship (SAR) studies have identified 3-HPQ and its analogues as effective tubulin polymerization inhibitors .
This guide provides researchers with standardized protocols for synthesizing, solubilizing, and validating the anticancer efficacy of 3-HPQ, focusing on its mechanism of arresting the cell cycle at the G2/M phase and inducing apoptosis in solid tumor lines (MCF-7, HepG2, HeLa).
Compound Characterization & Preparation
Physicochemical Properties
The 3-hydroxyl substitution on the phenyl ring is a critical pharmacophore. Unlike the lipophilic unsubstituted 2-phenylquinazolinone, the 3-hydroxyl group acts as a hydrogen bond donor/acceptor, enhancing solubility in polar organic solvents and improving binding affinity within the tubulin colchicine pocket.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO (>20 mg/mL), DMF; Poorly soluble in water |
| Storage | -20°C (Solid), -80°C (Stock Solution) |
Stock Solution Preparation (Protocol)
Objective: Prepare a stable 10 mM stock solution for biological assays.
-
Weighing: Accurately weigh 2.38 mg of 3-HPQ powder into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Although DMSO is bacteriostatic, filtration through a 0.22 µm PTFE syringe filter is recommended for sensitive cell lines.
-
Aliquot & Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -80°C for up to 6 months.
Mechanism of Action (MOA)
3-HPQ functions primarily as an antimitotic agent . It binds to the colchicine-binding site at the interface of
Signaling Pathway Visualization
Figure 1: Mechanism of Action of 3-HPQ. The compound inhibits tubulin polymerization, triggering the Spindle Assembly Checkpoint, leading to G2/M arrest and intrinsic apoptosis.
Experimental Protocols
Protocol A: In Vitro Tubulin Polymerization Assay
Purpose: To directly validate 3-HPQ as a tubulin inhibitor (vs. DNA damager or kinase inhibitor).
Materials:
-
Purified Tubulin (>99% pure, bovine brain origin).
-
GTP (Guanyosine triphosphate).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Fluorescence Plate Reader (Ex: 360 nm, Em: 450 nm).
Procedure:
-
Preparation: Keep all reagents on ice. Prepare a 3 mg/mL tubulin solution in Tubulin Buffer containing 1 mM GTP.
-
Treatment: In a cold 96-well black plate, add:
-
Control: 5 µL DMSO (Vehicle).
-
Positive Control: 5 µL Colchicine (5 µM final).
-
Test: 5 µL 3-HPQ (various concentrations: 1, 5, 10 µM).
-
-
Initiation: Add 95 µL of the cold Tubulin/GTP mixture to each well.
-
Measurement: Immediately place the plate in the reader pre-warmed to 37°C.
-
Kinetics: Measure fluorescence every 60 seconds for 60 minutes.
-
Interpretation:
-
Normal Polymerization: Sigmoidal curve (Lag phase -> Log phase -> Plateau).
-
Inhibition (3-HPQ): Flattened curve with reduced Vmax and lower final fluorescence, indicating failure to form microtubules.
-
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Purpose: To confirm G2/M phase arrest, the hallmark of antimitotic agents.
Materials:
-
MCF-7 or HeLa cells.
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).
-
70% Ethanol (ice-cold).
Procedure:
-
Seeding: Seed
cells/well in a 6-well plate. Incubate overnight. -
Treatment: Treat cells with 3-HPQ at
and the IC50 value for 24 hours. Include a DMSO control.[1] -
Harvesting: Trypsinize cells, wash with cold PBS, and pellet (500g, 5 min).
-
Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).
-
Staining: Wash fixed cells with PBS. Resuspend in 500 µL PI Staining Solution. Incubate 30 min at 37°C in the dark.
-
Analysis: Analyze 10,000 events on a Flow Cytometer (FL2 channel).
-
Data Output:
Protocol C: Cytotoxicity Screening (MTT Assay)
Purpose: To determine the IC50 value.
Procedure:
-
Seeding: Seed 5,000 cells/well in 96-well plates. Adhere for 24h.
-
Dosing: Add 3-HPQ in serial dilutions (e.g., 0.1 µM to 100 µM).
-
Incubation: Incubate for 48 or 72 hours.
-
Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Absorbance at 570 nm.
-
Calculation: Plot % Viability vs. Log[Concentration] using non-linear regression to find IC50.
Experimental Workflow Visualization
Figure 2: Integrated experimental workflow for validating 3-HPQ anticancer activity.
References
-
Al-Omary, F. A., et al. (2019). "Synthesis and Anticancer Evaluation of Some Novel Quinazolin-4(3H)-one Derivatives." Journal of Heterocyclic Chemistry. [Link][2]
-
PubChem Compound Summary. "this compound (CID 135567246)." National Center for Biotechnology Information. [Link]
-
Zayed, M. F., et al. (2016). "Quinazolin-4-ones as Anticancer Agents: A Review." International Journal of Advanced Pharmacy. [Link]
-
McLachlan, J., et al. (2016). "2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation." Bioorganic & Medicinal Chemistry. [Link]
-
Mahdavi, M., et al. (2015). "Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)one derivatives." Journal of Sciences, Islamic Republic of Iran. [Link]
Advanced Protocol for the In Vitro Cytotoxic Evaluation of Quinazolinone Scaffolds
Part 1: Strategic Experimental Design
The Quinazolinone Challenge
Quinazolinones (e.g., Methaqualone, Idelalisib intermediates) are privileged scaffolds in medicinal chemistry due to their ability to inhibit kinases (EGFR, VEGFR) and tubulin polymerization. However, their evaluation is frequently compromised by two physicochemical properties:
-
Poor Aqueous Solubility: High lipophilicity (LogP > 3) often leads to compound precipitation in cell culture media, causing "false" cytotoxicity via physical stress on cells rather than biochemical efficacy.
-
Autofluorescence/Redox Activity: Certain derivatives can interfere with colorimetric (MTT) or fluorometric readouts, yielding artifacts.
Cell Line Selection Matrix
Do not select cell lines randomly. For quinazolinones, selection must be hypothesis-driven based on the scaffold's probable mechanism (typically EGFR inhibition or DNA intercalation).
| Cell Line | Tissue Origin | Receptor Status | Rationale for Quinazolinones |
| A549 | Lung Carcinoma | EGFR (Wild Type) | Standard model for non-small cell lung cancer (NSCLC). |
| PC-9 | Lung Adenocarcinoma | EGFR (delE746-A750) | Highly sensitive to quinazolinone-based EGFR inhibitors. |
| MCF-7 | Breast Adenocarcinoma | ER+, EGFR low | Control for selectivity; determines if toxicity is EGFR-independent. |
| HUVEC | Endothelial | VEGFR high | Essential if the derivative targets angiogenesis (VEGFR-2). |
| BJ-1 / MCF-10A | Normal Fibroblast/Epithelial | Non-tumorigenic | Critical: Used to calculate the Selectivity Index (SI). |
Part 2: Compound Management & Preparation
Objective: Ensure the compound is in solution at the cellular interface.
Solubilization Protocol
-
Primary Stock: Dissolve the solid quinazolinone in 100% DMSO (molecular biology grade) to a concentration of 10 mM or 20 mM .
-
Note: If turbidity persists, sonicate at 40 kHz for 5-10 minutes at room temperature.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles > 3 times.
-
Working Solutions: Prepare serial dilutions in 100% DMSO first, then dilute into culture media.
-
Constraint: The final DMSO concentration on cells must be ≤ 0.5% (v/v) to prevent solvent-induced membrane permeabilization.
-
The "Precipitation Check" (Mandatory Step)
Before adding cells, perform a mock dilution:
-
Dilute the highest test concentration (e.g., 100 µM) into warm culture media (37°C) in a clear tube.
-
Incubate for 30 minutes.
-
Check: Inspect against a dark background or under a microscope. If crystals are visible, the IC50 data will be invalid. Action: Lower the maximum concentration or use a solubility-enhancing excipient (e.g., cyclodextrin).
Part 3: Primary Cytotoxicity Screening (Modified MTT Assay)
Rationale: While MTT is standard, quinazolinones can sometimes chemically reduce tetrazolium salts without cells (abiotic reduction). This protocol includes a specific control for this.
Experimental Workflow Diagram
Caption: Figure 1. Optimized workflow for quinazolinone cytotoxicity screening, highlighting the critical "Cell-Free Control" to detect false positives caused by chemical reduction.
Detailed Protocol Steps
-
Seeding: Seed cells (e.g., A549) at
cells/well in 100 µL media in a 96-well flat-bottom plate. Incubate for 24h to allow attachment. -
Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing the quinazolinone derivatives (0.1 µM to 100 µM).
-
Controls:
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
-
Observation: Check for purple precipitate. If the Abiotic Control turns purple, the compound is chemically reducing MTT. Switch to Resazurin (Alamar Blue) assay immediately.
-
-
Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO to dissolve formazan.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Part 4: Mechanistic Validation (Apoptosis & Cell Cycle)
Cytotoxicity data alone is insufficient. You must determine how the quinazolinone kills the cell.
Mechanism of Action Visualization (EGFR Pathway)
Caption: Figure 2.[2] Predicted Mechanism of Action. Quinazolinones competitively bind the ATP-pocket of EGFR, blocking downstream Ras/PI3K signaling and inducing apoptosis.
Annexin V-FITC / PI Protocol (Flow Cytometry)
This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Treatment: Treat cells (6-well plate,
cells/well) with the IC50 concentration of the compound for 24h. -
Harvest: Trypsinize cells (collect floating cells too—these are the dead ones).
-
Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.
-
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.
-
Analyze: Run on Flow Cytometer within 1 hour.
-
Expected Result for Quinazolinones: Significant shift to Q4 (Early Apoptosis) and Q2 (Late Apoptosis) compared to Vehicle.
-
Part 5: Data Presentation & Analysis
Reporting Quantitative Data
Do not report raw OD values. Convert to % Cell Viability :
Table 1: Example Cytotoxicity Profile (IC50 in µM)
| Compound ID | A549 (Lung) | MCF-7 (Breast) | BJ-1 (Normal) | Selectivity Index (SI)* |
| QNZ-01 | > 41.6 | |||
| QNZ-02 | 15.6 | |||
| Erlotinib | > 200 |
*SI = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 10 is generally considered a promising therapeutic window.
Statistical Rigor
-
Replicates: Minimum 3 biological replicates (n=3), each with 3 technical replicates.
-
Curve Fitting: Use Non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism.
-
Significance: ANOVA followed by Dunnett’s post-hoc test when comparing multiple derivatives to the control.
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High variance between wells | Pipetting error or evaporation | Use a multichannel pipette; fill edge wells with PBS (edge effect). |
| Precipitation in wells | Compound insolubility | Reduce max concentration; check LogP; ensure DMSO is mixed rapidly into media. |
| High background in "No Cell" wells | Compound reduction of MTT | CRITICAL: Switch to ATP-based luminescence assay (CellTiter-Glo) or LDH release assay. |
| Cells detach during washing | Cytotoxic stress | Use Poly-L-Lysine coated plates or switch to a "No-Wash" assay format. |
References
-
Quinazolinone Anticancer Activity
-
Al-Omary, F. A. M., et al. (2019). "Novel Quinazolinone Derivatives: Synthesis and Antimicrobial/Anticancer Evaluation." Journal of Chemistry.
-
-
EGFR Inhibition Mechanism
-
Hisham, M., et al. (2022). "Structure-based design, synthesis and antiproliferative action of new quinazoline-4-one/chalcone hybrids as EGFR inhibitors." Journal of Molecular Structure.
-
-
MTT Assay Interference
-
Stockert, J. C., et al. (2012). "Assays for cell viability: Metabolic and destructive changes." Acta Histochemica.
-
-
Flow Cytometry Protocols
-
Rieger, A. M., et al. (2011). "Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death." Journal of Visualized Experiments.
-
-
DMSO Toxicity Guidelines
-
Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." FASEB Journal.
-
Sources
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The compound 2-(3-hydroxyphenyl)quinazolin-4(3H)-one is a member of this versatile class, and its structural features suggest potential as an antibacterial or antifungal agent. This document provides a comprehensive guide for researchers intending to evaluate the in vitro antimicrobial properties of this compound. The protocols herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility. We will delve into the causality behind experimental choices, offering insights honed from extensive experience in antimicrobial drug discovery.
Mechanism of Action: A Cursory Overview
While the precise mechanism of this compound is yet to be fully elucidated, the broader class of quinazolinones is believed to exert its antibacterial effects through various mechanisms. Notably, due to structural similarities with quinolone antibiotics, it is hypothesized that some quinazolinones may inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, leading to bacterial cell death. This guide will equip you with the foundational assays to begin to probe the antimicrobial potential of this promising compound.
Compound Preparation and Handling
Proper handling and preparation of the test compound are paramount for obtaining accurate and reproducible results.
Solubility: this compound is sparingly soluble in water but exhibits good solubility in dimethyl sulfoxide (DMSO).
Stock Solution Preparation (10 mg/mL):
-
Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C. Stored under these conditions, the stock solution is stable for at least six months.
Expert Insight: The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.[3] A solvent control (media with the corresponding concentration of DMSO) must be included in all experiments to account for any potential effects of the solvent on microbial growth.[3]
Antibacterial Susceptibility Testing
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is adapted from the CLSI M07 guideline.[4]
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (see Table 1 for recommended QC strains)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Appropriate positive control antibiotic (e.g., Ciprofloxacin)
Table 1: Recommended Bacterial Strains and Growth Conditions
| Organism | ATCC® No. | Gram Stain | Growth Medium | Incubation Conditions |
| Escherichia coli | 25922™ | Negative | Tryptic Soy Broth/Agar | 37°C, 24 hours, aerobic[5][6] |
| Staphylococcus aureus | 25923™ | Positive | Tryptic Soy Broth/Agar | 37°C, 24 hours, aerobic[7][8] |
| Pseudomonas aeruginosa | 27853™ | Negative | Tryptic Soy Broth/Agar | 37°C, 18-24 hours, aerobic[1] |
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (or a pre-diluted working solution) to the first well of a row and perform a 2-fold serial dilution across the plate.
-
The final volume in each well should be 100 µL after adding the bacterial inoculum.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Also, include a solvent control (DMSO at the highest concentration used).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
-
Self-Validation: The growth control should show distinct turbidity. The sterility control should remain clear. The MIC of the positive control antibiotic against the QC strain should fall within the established acceptable range.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This protocol is based on the CLSI M26-A guideline.[9][10][11]
Protocol:
-
Following the MIC determination, select the wells showing no visible growth.
-
Mix the contents of each well thoroughly.
-
Aseptically transfer a 10-100 µL aliquot from each of these clear wells and spread it onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[4][12]
Expert Insight: To accurately determine the 99.9% reduction, a colony count of the initial inoculum should be performed by plating a dilution of the standardized bacterial suspension used in the MIC assay.
Antifungal Susceptibility Testing
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 guideline for yeasts.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal strains (see Table 2 for recommended QC strain)
-
Sterile saline (0.85% NaCl) or PBS
-
Spectrophotometer
Table 2: Recommended Fungal Strain and Growth Conditions
| Organism | ATCC® No. | Growth Medium | Incubation Conditions |
| Candida albicans | 90028™ | Sabouraud Dextrose Agar/Broth | 30°C, 24-48 hours, aerobic[13][14] |
Protocol:
-
Inoculum Preparation:
-
From a 24-hour culture on Sabouraud Dextrose Agar, select a few colonies and suspend them in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Plate Preparation and Inoculation:
-
Follow the same serial dilution procedure as described for the antibacterial MIC assay, using RPMI-1640 as the diluent.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungal isolate.
Protocol:
-
Following the MIC determination, subculture 10-20 µL from each well that shows no visible growth onto Sabouraud Dextrose Agar plates.[15]
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest concentration of the compound that results in no growth or only a few colonies (a reduction of ≥99.9% from the initial inoculum).[16]
Data Presentation
Summarize your quantitative data in a clear and concise table.
Table 3: Example of Antimicrobial Activity Summary
| Compound | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| This compound | E. coli ATCC 25922 | ||
| S. aureus ATCC 25923 | |||
| P. aeruginosa ATCC 27853 | |||
| C. albicans ATCC 90028 | |||
| Ciprofloxacin | E. coli ATCC 25922 | ||
| Fluconazole | C. albicans ATCC 90028 |
Visualizing Experimental Workflows
Caption: Workflow for MIC and MBC/MFC Determination.
References
- Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th ed.; CLSI: Wayne, PA, 2018.
- Clinical and Laboratory Standards Institute. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th ed.; CLSI: Wayne, PA, 2017.
-
Canton, E., et al. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(11), 923. [Link]
-
Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
-
Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. [Link]
-
Fox, M. A., et al. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). bioRxiv. [Link]
-
CLSI. M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. NCCLS, 1999. [Link]
-
Nikopharmad. MIC/MBC Testing. [Link]
-
Pierce, C. G., et al. (2008). In Vitro Culturing and Screening of Candida albicans Biofilms. Current Protocols in Microbiology, Chapter 1, Unit 1B.2. [Link]
-
Starr, C. G., et al. (2016). Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. Journal of Aquatic Animal Health, 28(2), 133-140. [Link]
-
Vo, D. N., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2568. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Rego, A., et al. (1987). Maintenance requirements of Escherichia coli ATCC 25922 in the presence of sub-inhibitory concentrations of various antibiotics. Journal of Antimicrobial Chemotherapy, 20(3), 345-350. [Link]
-
Rodriguez-Martinez, J. M., et al. (2021). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 10(12), 3033. [Link]
-
Scientia Iranica. (2021). Pseudomonas aeruginosa (ATCC 27853). Scientia Iranica, 28(6), 3629-3638. [Link]
-
Sun, Y., et al. (2022). Staphylococcus aureus strains exhibit heterogenous tolerance to direct cold atmospheric plasma therapy. Scientific Reports, 12(1), 1-13. [Link]
-
Abdelkhalek, A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 17(1), 1-28. [Link]
-
Wallace, T. L., et al. (1995). Rapid flow cytometric susceptibility testing of Candida albicans. Journal of Clinical Microbiology, 33(5), 1144-1148. [Link]
-
ResearchGate. Growth curve for S. aureus strain ATCC25923 in the presence of different MOL concentrations at 37 6 C. [Link]
-
Pfaller, M. A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. [Link]
-
ResearchGate. The growth of E. coli ATCC 25922 treated with gradual concentrations of... [Link]
-
Microbiologics. 0335A Escherichia coli ATCC® 25922™* EZ-Accu Shot™. [Link]
-
Microbiologics. 0264P Candida albicans derived from ATCC® 90028™* KWIK-STIK™ 2 Pack. [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. [Link]
-
Pharmacology Discovery Services. Pseudomonas aeruginosa (ATCC 27853), Lung Infection Model, CFU Data. [Link]
-
ANSI Webstore. M26-A - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. [Link]
-
Request PDF. Methods for Determining Bactericidal Activity and Antimicrobial Interactions. [Link]
-
Microbiologics. 0353X Pseudomonas aeruginosa derived from ATCC® 27853™* KWIK-STIK™ Plus. [Link]
-
Microbiologics. 0360A Staphylococcus aureus subsp. aureus derived from ATCC® 25923™* EZ-Accu Shot™. [Link]
-
Kim, H. S., et al. (2018). Genomic Alterations of Staphylococcus aureus ATCC 25923 after Prolonged Passage in the Laboratory. Microbiology Resource Announcements, 6(19), e01372-18. [Link]
-
GlobalSpec. CLSI M26 - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. [Link]
-
Quora. How to make a stock solution of a substance in DMSO. [Link]
-
Espinel-Ingroff, A. (2003). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 41(8), 3766-3771. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. quora.com [quora.com]
- 3. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 5. atcc.org [atcc.org]
- 6. Maintenance requirements of Escherichia coli ATCC 25922 in the presence of sub-inhibitory concentrations of various antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. journals.asm.org [journals.asm.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
Application Note: High-Throughput Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
Abstract & Strategic Value
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., Methaqualone, Idelalisib, Raltitrexed). Its derivatives exhibit potent EGFR inhibitory, anti-inflammatory, and anticonvulsant activities.
This guide details a robust, catalyst-free, one-pot, three-component protocol for synthesizing a diverse library of 2,3-disubstituted quinazolin-4(3H)-ones. Unlike traditional methods requiring harsh dehydrating agents (e.g., POCl₃) or multi-step isolations, this protocol utilizes isatoic anhydride , a primary amine , and an orthoester (or aldehyde) to achieve high atom economy and purity. This method is optimized for parallel synthesis and automated liquid handling systems.
Scientific Principles & Mechanism[1][2]
The Chemical Pathway
The reaction proceeds via a cascade mechanism. The choice of isatoic anhydride as the starting material is critical; it acts as a "masked" anthranilic acid that is activated for nucleophilic attack, eliminating the need for external coupling reagents.
Mechanistic Stages:
-
Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the isatoic anhydride.
-
Decarboxylation: Ring opening occurs with the release of CO₂, driving the reaction forward to form the 2-aminobenzamide intermediate irreversibly.
-
Condensation: The amide nitrogen attacks the activated carbon of the orthoester (or aldehyde).
-
Cyclization: Intramolecular dehydration (loss of alcohol or water) closes the pyrimidine ring to form the final quinazolinone.
Mechanistic Visualization
The following diagram illustrates the molecular logic flow, highlighting the key transition states.
Caption: Cascade mechanism for the synthesis of quinazolin-4(3H)-ones via isatoic anhydride ring opening.[1]
Experimental Protocol
Materials & Reagents[4][5][6]
-
Substrate A: Isatoic Anhydride (substituted derivatives for R1 diversity).[2][3]
-
Substrate B: Primary Amines (aliphatic, aromatic, heteroaromatic for R3 diversity).
-
Substrate C: Triethyl Orthoesters (orthoformate, orthoacetate, orthopropionate for R2 diversity).
-
Solvent: Ethanol (Green) or PEG-400 (for microwave heating).
-
Catalyst (Optional): Iodine (10 mol%) or Bi(NO₃)₃ can accelerate reaction but are often unnecessary at high temperatures.
General Procedure (Thermal)
This protocol is scaled for a single reaction vial (1.0 mmol scale) but can be parallelized in a 24-well or 96-well block.
-
Charge: In a 10 mL reaction vial, add Isatoic Anhydride (1.0 mmol) and Primary Amine (1.1 mmol).
-
Solvent: Add 2 mL of Ethanol (or run neat if reagents are liquid).
-
Activation: Stir at room temperature for 10 minutes to allow initial CO₂ evolution (formation of 2-aminobenzamide).
-
Addition: Add Triethyl Orthoester (1.2 mmol).
-
Reflux: Heat the mixture to reflux (80–100°C) for 3–5 hours.
-
Note: Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates out.
-
Isolation: Filter the solid and wash with cold ethanol (2 x 2 mL).
-
Purification: If necessary, recrystallize from hot ethanol or purify via flash chromatography.
Microwave-Assisted Protocol (High-Throughput)
For rapid library generation (reaction times < 20 min).
-
Combine Isatoic Anhydride (1.0 mmol), Amine (1.1 mmol), and Orthoester (1.2 mmol) in a microwave vial.
-
Add 0.5 mL PEG-400 (acts as an energy transfer agent and solvent).
-
Irradiate at 140°C for 15 minutes (Power: 200W).
-
Cool and add water (5 mL) to precipitate the product. Filter and dry.
Library Scope & Data Analysis
The following table summarizes expected yields and physical properties for a representative library subset.
Table 1: Representative Library of 2,3-Disubstituted Quinazolin-4(3H)-ones
| Entry | R1 (Isatoic) | R3 (Amine) | R2 (Orthoester) | Method | Yield (%) | MP (°C) |
| QZ-01 | H | Phenyl | H (Formate) | Thermal | 92 | 138-140 |
| QZ-02 | H | 4-Cl-Phenyl | Me (Acetate) | MW | 88 | 162-164 |
| QZ-03 | 6-Cl | Benzyl | H (Formate) | Thermal | 85 | 150-152 |
| QZ-04 | 6-NO2 | n-Butyl | Et (Propionate) | MW | 81 | 110-112 |
| QZ-05 | H | 2-Pyridyl | Me (Acetate) | MW | 76 | 175-177 |
Workflow Visualization
This diagram outlines the parallel synthesis workflow for creating a 96-member library.
Caption: High-throughput workflow for the parallel synthesis of quinazolinone libraries.
Troubleshooting & Expert Insights
-
Issue: Low Yield with Sterically Hindered Amines.
-
Insight: Bulky amines (e.g., tert-butylamine) retard the initial nucleophilic attack on isatoic anhydride.
-
Solution: Use Sulfamic Acid (10 mol%) as a solid acid catalyst or switch to microwave irradiation to overcome the energy barrier.
-
-
Issue: Sticky/Oily Product.
-
Insight: Incomplete cyclization or presence of unreacted orthoester.
-
Solution: Triturate the crude oil with diethyl ether or hexane/ethyl acetate (9:1) to induce crystallization.
-
-
Issue: Water Sensitivity.
-
Insight: Orthoesters hydrolyze in the presence of water.
-
Solution: Ensure glassware is dry and use anhydrous ethanol if the orthoester is old. However, the reaction itself generates ethanol, so strict anhydrous conditions are less critical than in Grignard reactions.
-
Safety & Handling (MSDS Highlights)
-
Isatoic Anhydride: Irritant. Can release CO₂ rapidly upon reaction; ensure reaction vessels are not sealed tight without pressure relief (or use appropriate microwave vials).
-
Primary Amines: Corrosive and often malodorous. Handle in a fume hood.
-
Triethyl Orthoformate: Flammable liquid. Keep away from ignition sources.
References
-
Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. [Link]
-
Wang, L., et al. (2012). Catalyst-Free Synthesis of Quinazolin-4(3H)-ones from Isatoic Anhydride, Amines, and Orthoesters/Aldehydes in Water. Green Chemistry, 14, 2012-2018. [Link]
-
Connolly, D. J., et al. (2005). Synthesis of Quinazolin-4(3H)-ones via a One-Pot, Three-Component Reaction.[4][1][2][3] Journal of Organic Chemistry, 70(22), 8979-8984. [Link]
-
Raghuvanshi, D. S., & Singh, K. N. (2010). An Efficient and Green Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Synthetic Communications, 40(19), 2929-2935. [Link]
-
Khan, I., et al. (2015). Quinazoline Scaffold as a Privileged Structure in Drug Discovery. RSC Advances, 5, 30819-30825.[2] [Link]
Sources
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: Applications towards the synthesis of drugs [academia.edu]
- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quinazolinone synthesis [organic-chemistry.org]
Strategic N-Functionalization of 4(3H)-Quinazolinones: Regiocontrol and Protocol Optimization
Executive Summary
The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Idelalisib), anticonvulsants, and antimicrobial agents. However, the scaffold's ambident nature—possessing nucleophilic sites at N3, O4, and (less frequently) N1—presents a persistent regioselectivity challenge.
This guide provides a definitive workflow for achieving selective N3-functionalization . We move beyond generic "mix-and-stir" procedures to provide mechanistically grounded protocols for alkylation, Mitsunobu inversion, and metal-catalyzed arylation, complete with characterization strategies to rule out O-alkylated impurities.
Mechanistic Foundation: The Selectivity Challenge
The 4(3H)-quinazolinone ring exists in a lactam-lactim tautomeric equilibrium. While the lactam (NH-form) is thermodynamically favored in the solid state and non-polar solvents, deprotonation yields a resonance-stabilized anion capable of reacting at the Nitrogen (N3) or Oxygen (O4).
-
N3-Alkylation (Thermodynamic Control): Favored by soft electrophiles, polar aprotic solvents, and higher temperatures. The N-C bond is thermodynamically more stable than the O-C bond.
-
O-Alkylation (Kinetic Control): Often competes under conditions using hard electrophiles, silver salts, or low temperatures, leading to imidate ethers.
-
N1-Alkylation: Generally sterically and electronically disfavored unless the N3 position is blocked or specific directing groups are present at C2.
Visualization: Reactivity Flow & Decision Matrix[1]
Figure 1: Strategic decision matrix for N-functionalization based on the desired R-group and available starting materials.
Validated Protocols
Protocol A: Classical N3-Alkylation (Base-Mediated)
Best for: Simple primary/secondary alkyl halides (Methyl, Benzyl, Allyl). Mechanism: SN2 Substitution.
Reagents:
-
Base: Cs₂CO₂ (Cesium Carbonate) is superior to K₂CO₃ due to the "cesium effect" (higher solubility in organic solvents and looser ion pairing), which enhances nucleophilicity. Avoid NaH unless necessary, as the "naked" anion can sometimes promote O-alkylation or side reactions.
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone. Dry solvents are critical to prevent hydrolysis.[1]
-
Electrophile: Alkyl Bromides or Iodides (1.1 - 1.2 equiv).
Step-by-Step:
-
Dissolution: Dissolve 4(3H)-quinazolinone (1.0 mmol) in anhydrous DMF (3-5 mL).
-
Deprotonation: Add Cs₂CO₃ (1.5 mmol, 1.5 equiv). Stir at room temperature for 15 minutes. Observation: The suspension may change color as the anion forms.
-
Addition: Add the alkyl halide (1.2 mmol) dropwise.
-
Reaction:
-
For reactive halides (Bn-Br, Me-I): Stir at RT for 2–4 hours.
-
For hindered halides: Heat to 60–80°C. Warning: Higher temperatures favor N-alkylation thermodynamically, but excessive heat (>100°C) can cause decomposition.
-
-
Workup: Pour the mixture into ice-cold water (20 mL). The N-alkylated product typically precipitates. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and concentrate.
Expert Insight: If O-alkylation is observed (see Section 4), switch the solvent to a more polar aprotic solvent (DMSO) and increase the temperature to favor the thermodynamic N-product.
Protocol B: Mitsunobu Reaction
Best for: Inverting stereocenters (secondary alcohols) or when the alkyl halide is unstable/unavailable. Mechanism: Activation of alcohol by Phosphine/Azo-dicarboxylate, followed by SN2 displacement.
Reagents:
-
Phosphine: PPh₃ (Triphenylphosphine) or Polymer-supported PPh₃ (for easier purification).
-
Azo Reagent: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD (more stable, less shock-sensitive).
-
Solvent: Anhydrous THF or DCM.
Step-by-Step:
-
Setup: In a flame-dried flask under Argon/Nitrogen, combine quinazolinone (1.0 mmol), the Alcohol (1.2 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (10 mL).
-
Addition: Cool the mixture to 0°C. Add DIAD (1.5 mmol) dropwise over 10 minutes. Crucial: Exothermic reaction. Control rate to maintain low temp.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Concentrate the solvent. Triturate the residue with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via column chromatography.
Expert Insight: The order of addition matters. Pre-complexing PPh₃ and DIAD at 0°C before adding the substrate/alcohol can sometimes improve yield for hindered alcohols.
Protocol C: Copper-Catalyzed Chan-Lam Arylation
Best for: Introducing Aryl or Heteroaryl groups directly (N-Arylation). Mechanism: Oxidative cross-coupling using Boronic Acids.[2] Mild conditions (RT, Air).[3]
Reagents:
-
Catalyst: Cu(OAc)₂ (Copper(II) Acetate) - 10-20 mol%.
-
Ligand: 2,2'-Bipyridine (optional, but stabilizes the Cu species).
-
Base: Pyridine (2.0 equiv) or TEA.
-
Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv).
-
Oxidant: Oxygen (from air or balloon).
Step-by-Step:
-
Mix: In a vial equipped with a stir bar, combine quinazolinone (1.0 mmol), Aryl Boronic Acid (2.0 mmol), Cu(OAc)₂ (0.2 mmol), and Pyridine (2.0 mmol).
-
Solvent: Add DCM or DCE (5 mL).
-
Activation: Attach a drying tube (open to air) or a balloon of O₂.
-
Reaction: Stir vigorously at Room Temperature for 24–48 hours. Note: The reaction is heterogeneous; vigorous stirring is essential for oxygen transfer.
-
Workup: Dilute with DCM, wash with aqueous NH₄OH (to sequester Copper) and brine. Dry over Na₂SO₄ and purify via flash chromatography.
Expert Insight: If the reaction stalls, adding 4Å molecular sieves can help by removing water generated during the boronic acid cycle.
Critical Characterization: Distinguishing N vs. O Isomers
Misidentification of O-alkylated impurities as the desired N-product is a common error. Standard 1H NMR is often insufficient because chemical shifts can be similar.[1]
Table 1: Diagnostic Signals for Regioisomer Determination
| Feature | N3-Alkylated Product (Desired) | O4-Alkylated Product (Impurity) |
| IR (Carbonyl) | Strong C=O stretch (1660–1690 cm⁻¹) | Absent or very weak (C=N stretch appears ~1620 cm⁻¹) |
| 13C NMR (C4) | Carbonyl carbon: ~160–162 ppm | Imidate carbon: ~166–170 ppm |
| HMBC Correlation | N-CH₂ protons correlate to C2 and C4 | O-CH₂ protons correlate only to C4 |
| TLC Behavior | Generally more polar (lower Rf) | Generally less polar (higher Rf) |
The "Gold Standard" Check: HMBC
Run a 2D HMBC experiment.
-
N-Alkylation: The protons on the new alkyl group (
-protons) will show a 3-bond correlation to the Carbon at position 2 (C2) of the quinazoline ring. -
O-Alkylation: The
-protons will not correlate to C2; they will strongly correlate to C4.
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Poor solubility of anion. | Switch from K₂CO₃/Acetone to Cs₂CO₃/DMF. Add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst. |
| O-Alkylation Observed | Hard electrophile / Kinetic control. | Increase reaction temperature (thermodynamic control). Switch solvent to DMF. Avoid Ag₂CO₃ or oxygen-philic bases. |
| Chan-Lam Stalls | Catalyst poisoning / Moisture. | Add 4Å Molecular Sieves. Ensure vigorous stirring (O₂ mass transfer is rate-limiting). |
| N1-Alkylation | Steric crowding at N3. | If N3 is blocked, N1 is the only option. If N3 is target but N1 forms, use bulky groups at C2 to block N1 sterically. |
References
-
Selectivity of N- vs O-Alkylation
-
L. V. G.[1] Nargund, et al. "Synthesis and antibacterial activity of some substituted quinazolines." Journal of Pharmaceutical Sciences, 2010.
-
Note on Selectivity: Al-Salahi, R. et al. "Alkylation of Quinazolin-4(3H)-ones: Regioselectivity and Spectroscopic Investigation." Journal of Spectroscopy, 2014.
-
-
Mitsunobu Protocol
-
Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
-
-
Copper-Catalyzed Arylation (Chan-Lam)
-
NMR Differentiation (HMBC/NOESY)
-
Potewar, T. M., et al. "Regioselective synthesis of N-alkyl/aryl quinazolin-4(3H)-ones." Synthetic Communications, 2008.
-
Sources
Analytical techniques for characterizing 2-(3-hydroxyphenyl)quinazolin-4(3H)-one
Protocols for Structural Validation, Purity Analysis, and Solid-State Profiling
Executive Summary & Molecule Scope
Target Molecule: 2-(3-hydroxyphenyl)quinazolin-4(3H)-one Molecular Formula: C₁₄H₁₀N₂O₂ MW: 238.24 g/mol
This guide details the analytical workflow for the characterization of this compound. This scaffold belongs to a privileged class of pharmacophores exhibiting anticancer and anti-inflammatory properties. The presence of the phenolic hydroxyl group at the meta position of the C2-phenyl ring introduces specific solubility and ionization characteristics that distinguish it from the parent quinazolinone.
Critical Analytical Challenge:
The molecule exhibits lactam-lactim tautomerism. While the lactam (keto) form predominates in the solid state and polar aprotic solvents (DMSO), the phenolic hydroxyl group adds a second ionizable site (
Structural Elucidation (Spectroscopy)[1]
Nuclear Magnetic Resonance (NMR)
Objective: Unequivocal structural confirmation. Causality: DMSO-d₆ is the required solvent. The planar, stacked nature of quinazolinones leads to poor solubility in CDCl₃. Furthermore, DMSO-d₆ disrupts intermolecular hydrogen bonding, sharpening the exchangeable amide (-NH) and phenolic (-OH) proton signals which are critical for confirmation.
Protocol:
-
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.
-
Acquisition:
-
¹H NMR: 16 scans minimum, relaxation delay (
) ≥ 1.0 s. -
¹³C NMR: 1024 scans, proton-decoupled.
-
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Expected Data & Assignments:
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment & Logic |
| ¹H | 12.4 – 12.6 | Singlet (br) | Amide NH (H3). Characteristic of the quinazolinone lactam form. Disappears on D₂O shake. |
| ¹H | 9.6 – 9.8 | Singlet (br) | Phenolic OH. Downfield due to acidity; distinct from amide NH. |
| ¹H | 8.10 – 8.15 | Doublet (d) | H5 (Quinazoline). Deshielded by the magnetic anisotropy of the adjacent C=O group. |
| ¹H | 7.75 – 7.85 | Triplet (t) | H7 (Quinazoline). |
| ¹H | 7.60 – 7.70 | Doublet (d) | H8 (Quinazoline). |
| ¹H | 7.45 – 7.55 | Triplet (t) | H6 (Quinazoline). |
| ¹H | 7.50 – 7.60 | Multiplet | H2', H6' (Phenyl). H2' is often a singlet-like signal due to meta-substitution. |
| ¹H | 7.30 – 7.35 | Triplet (t) | H5' (Phenyl). Characteristic meta-coupling pattern. |
| ¹H | 6.90 – 7.00 | Doublet (dd) | H4' (Phenyl). Shielded by the ortho-OH group. |
| ¹³C | 162.0 – 163.0 | Quaternary | C4 (C=O). Amide carbonyl. |
| ¹³C | 157.5 | Quaternary | C3' (C-OH). Phenolic carbon. |
| ¹³C | 152.0 | Quaternary | C2 (C=N). Imine-like carbon in the heterocycle. |
Fourier Transform Infrared Spectroscopy (FTIR)
Objective: Functional group verification in solid state. Technique: ATR (Attenuated Total Reflectance) correction applied.
-
3300 – 3100 cm⁻¹ (Broad): Overlapping N-H and O-H stretching vibrations. The broadness indicates strong intermolecular hydrogen bonding in the crystal lattice.
-
1650 – 1670 cm⁻¹ (Strong): Amide I band (C=O stretch). This confirms the quinazolinone exists primarily in the keto form; the enol (lactim) form would lack this intense carbonyl peak.
-
1605, 1580 cm⁻¹: C=C aromatic skeletal vibrations.
-
1250 – 1280 cm⁻¹: C-O stretch (Phenolic).
Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (ESI+).
Rationale: The N1 nitrogen is basic.[1]
Expected Peak:
Chromatographic Purity (HPLC Protocol)
Objective: Quantify purity and detect synthetic byproducts (e.g., unreacted anthranilamide or aldehyde).
System Suitability: Resolution (
Method Parameters
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 254 nm (aromatic core) and 300 nm (conjugated system).
-
Injection Volume: 5–10 µL.
Mobile Phase & Gradient
Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress phenol ionization and protonate the quinazoline nitrogen, ensuring sharp peaks). Solvent B: Acetonitrile (ACN).
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 90 | 10 | Initial |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Hold |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Self-Validating Check:
If the peak splits or tails significantly, the pH is likely near the
Solid-State Characterization
Differential Scanning Calorimetry (DSC)
Protocol: Heat 2–3 mg sample in a crimped aluminum pan from 40°C to 300°C at 10°C/min. Expected Result:
-
Melting Point: High melting point expected (
C) due to π-stacking and H-bonding. -
Purity Indicator: A sharp endotherm (range < 2°C) indicates high crystalline purity. A broad peak suggests amorphous content or impurities.
X-Ray Powder Diffraction (XRPD)
Relevance: Essential for identifying polymorphs. Quinazolinones can crystallize in different solvates. Key Check: Distinct Bragg reflections confirm crystallinity. A "halo" pattern indicates amorphous material, which is less stable but more soluble.
Characterization Workflow Visualization
The following diagram illustrates the logical flow from crude synthesis to final validated certificate of analysis (CoA).
Caption: Integrated analytical workflow ensuring identity, purity, and physical stability before batch release.
References
-
Synthesis and Spectral Analysis: Mahmoud, M. R., et al. "Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives."[2][3][4][5] American Journal of Organic Chemistry, vol. 2, no. 1, 2012, pp. 1-8.[3]
-
NMR & Tautomerism: Pazdera, P., et al. "2-Hydrazono-3-phenylquinazolin-4(3H)-ones... exist in DMSO solution predominantly as the imino tautomers."[6][7] Organic & Biomolecular Chemistry, 2025 (Contextual citation on quinazolinone NMR behavior).
-
Biological Relevance & Analogues: Al-Omary, F. A., et al. "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones." Molecules, vol. 28, 2023.[8]
-
HPLC Methodology: Kowalska, M., et al. "Determination of the Stabilities of New Quinazoline Derivatives by HPLC."[9][10] Journal of Liquid Chromatography & Related Technologies, 2011.
Sources
- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common problems in quinazolinone ring closure reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for quinazolinone synthesis. The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, the seemingly straightforward ring-closure reactions can be fraught with challenges, from stubbornly low yields to intractable purification issues.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to diagnose issues and logically devise effective solutions.
Part 1: Troubleshooting Low or No Product Yield
Low yield is the most common frustration in quinazolinone synthesis. The issue often lies in one of three areas: starting material integrity, reaction conditions, or the stability of intermediates.
FAQ 1.1: My Niementowski reaction is failing to give a good yield. What are the primary causes?
Answer: The Niementowski synthesis, a thermal condensation of an anthranilic acid with an amide, is a classic but often challenging reaction.[1][3][4] Its success hinges critically on achieving a high enough temperature to drive the dehydration and cyclization steps.
Causality Explained: The reaction proceeds via an intermediate N-acylanthranilic acid, which must then undergo intramolecular cyclization to form the quinazolinone ring.[1][5] This cyclization-dehydration step has a significant energy barrier. If the temperature is too low, the reaction stalls at the intermediate stage. Conversely, excessively high temperatures can lead to decomposition of starting materials or the product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Niementowski reactions.
Key Optimization Parameters:
| Parameter | Conventional Range | Rationale & Troubleshooting Action |
| Temperature | 130–200 °C | The most critical parameter. Start at 130-150°C.[1] If TLC shows only starting material or the N-acyl intermediate, incrementally increase the temperature by 10-15°C. |
| Reaction Time | 2–8 hours | Higher temperatures may require shorter times. Monitor by TLC every hour after an initial 2-hour period.[5][6] |
| Amide Excess | 5–10 equivalents | Often, the amide (e.g., formamide) serves as both reactant and solvent.[5] Using a large excess drives the equilibrium toward the acylated intermediate. |
| Catalyst | None (thermal) or P₂O₅, PPA | For stubborn substrates, a dehydrating agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) can facilitate the final ring closure.[7] |
FAQ 1.2: I am attempting a two-step synthesis via a benzoxazinone intermediate, but the final cyclization with an amine is inefficient. Why?
Answer: This is a common and powerful method for synthesizing 2,3-disubstituted quinazolinones.[2][8] The strategy involves first forming a 2-substituted benzoxazinone from anthranilic acid and an acyl chloride (or anhydride), followed by reaction with an amine. Failure in the second step usually points to two culprits: the stability of the benzoxazinone ring or the nucleophilicity of the amine.
Causality Explained: The benzoxazinone intermediate is an activated ester. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, leading to ring opening. This is followed by an intramolecular cyclization and dehydration to yield the final quinazolinone.[2]
-
Benzoxazinone Instability: The benzoxazinone ring can be susceptible to hydrolysis, especially in the presence of moisture, which cleaves it back to the N-acylanthranilic acid derivative.[8] This side reaction consumes your key intermediate.
-
Poor Amine Nucleophilicity: Sterically hindered or electron-poor (less basic) amines may not be nucleophilic enough to efficiently open the benzoxazinone ring under standard conditions.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., toluene, dioxane) and glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
-
Verify Benzoxazinone Purity: Do not assume the intermediate is pure after the first step. Purify it by recrystallization or chromatography before reacting it with the amine. An impure intermediate is a frequent cause of failure.
-
Increase Amine Reactivity: For weakly nucleophilic amines, consider adding a non-nucleophilic base (e.g., DBU, DIPEA) to deprotonate the amine and increase its reactivity. Alternatively, increasing the reaction temperature can provide the necessary activation energy.
-
Consider Microwave Synthesis: Microwave irradiation can dramatically accelerate this reaction, often leading to higher yields and shorter reaction times, particularly for less reactive partners.[2][9][10] Dedicated microwave reactors provide superior temperature and pressure control compared to domestic ovens.[4]
Part 2: Managing Side Reactions and Impurities
The appearance of unexpected spots on a TLC plate can be disheartening. Identifying the likely side products is the first step toward suppressing their formation.
FAQ 2.1: My reaction produces a significant amount of a water-soluble impurity. What could it be?
Answer: In many quinazolinone syntheses that start from anthranilic acid, a common water-soluble byproduct is the unreacted anthranilic acid or the hydrolyzed ring-opened intermediate (N-acylanthranilic acid).
Causality Explained: Anthranilic acid has both an acidic (carboxylic acid) and a basic (amine) functional group, making it and its simple acylated derivatives relatively polar and water-soluble, especially in acidic or basic work-up conditions. If the cyclization is incomplete, these precursors will persist.
Protocol for Analysis and Removal:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting materials. A common mobile phase for these systems is petroleum ether:ethyl acetate (e.g., 7:3 v/v).[5] The polar starting materials will have a low Rf value.
-
Aqueous Work-up: After cooling the reaction, a common purification step is to add water to precipitate the typically less polar quinazolinone product.[2][6]
-
pH Adjustment: You can selectively extract impurities.
-
Acidify the aqueous layer with dilute HCl. If N-acylanthranilic acid is present, it may precipitate and can be identified.
-
Basify the aqueous layer with dilute NaOH to dissolve any unreacted anthranilic acid.
-
-
Purification: If the product is co-precipitating with impurities, column chromatography is often necessary.[8]
FAQ 2.2: I am observing the formation of multiple, closely-related products. What are potential side reactions?
Answer: The formation of multiple products can arise from several mechanistic pathways depending on the specific synthesis route.
-
Over-alkylation or Acylation: If using reactive alkylating or acylating agents, reaction at the N1 position of the quinazolinone ring can occur after the initial N3 substitution.
-
Incomplete Dehydrogenation: Some synthesis routes may produce a dihydroquinazolinone intermediate. If the reaction conditions (e.g., oxidant, temperature) are insufficient to drive the final aromatization step, you will isolate a mixture of the dihydro and fully aromatic products.
-
Rearrangements: Under harsh acidic or thermal conditions, certain substituted quinazolinones can undergo rearrangements.
Diagnostic Approach:
-
Characterize the Mixture: Use LC-MS to determine the mass of the major and minor products. This will provide immediate clues as to their identity (e.g., a mass difference of +2 Da suggests a dihydro- impurity).
-
Simplify the System: If using multiple reagents, run control reactions to isolate the problematic step.
-
Modify Reaction Conditions:
-
To prevent over-alkylation, use a milder base or add the alkylating agent slowly at a lower temperature.
-
If a dihydro- species is present, consider adding a mild oxidant (like air, oxygen, or a chemical oxidant) or increasing the reaction temperature/time to favor aromatization.[11]
-
Part 3: Advanced Techniques and Methodologies
When standard thermal methods fail, modern synthetic techniques can offer a solution.
FAQ 3.1: Are there greener or more efficient alternatives to high-temperature thermal reactions?
Answer: Absolutely. The field has moved towards more sustainable and efficient methods.
-
Microwave-Assisted Synthesis: As mentioned, this is a key enabling technology. It allows for rapid, controlled heating, often reducing reaction times from hours to minutes and improving yields.[4][7][9]
-
Catalyst-Driven Methods: Many modern protocols avoid harsh thermal conditions by using catalysts. Transition metals (e.g., Copper, Palladium, Nickel) and organocatalysts can facilitate C-N bond formation under milder conditions.[11][12][13][14] For example, copper-catalyzed methods have been developed for coupling o-bromobenzamides with amides.[11]
-
Solvent-Free Reactions: Some reactions, particularly under microwave irradiation, can be run neat (solvent-free), which simplifies work-up and reduces waste.[4][12]
General Mechanism of Benzoxazinone Formation and Reaction:
Caption: General two-step mechanism for quinazolinone synthesis via a benzoxazinone intermediate.
References
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. [Link]
-
Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives... (2021). Ingenta Connect. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
Niementowski quinoline synthesis. Wikipedia. [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2021). Taylor & Francis. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). PMC. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2013). PMC. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave Assisted Synthesis and Molecular Docking Studies of Som...: Ingenta Connect [ingentaconnect.com]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. Quinazolinone synthesis [organic-chemistry.org]
- 12. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline synthesis [organic-chemistry.org]
- 14. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
Purification of crude 2-(3-hydroxyphenyl)quinazolin-4(3H)-one by column chromatography
Welcome to the Advanced Separation Technologies Support Hub. Ticket ID: #QZN-3OH-PUR Subject: Troubleshooting Column Chromatography for Phenolic Quinazolinones Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
You are attempting to purify 2-(3-hydroxyphenyl)quinazolin-4(3H)-one . This molecule presents a "perfect storm" of chromatographic challenges due to its amphoteric nature and solubility profile.
-
Core Structure: The quinazolinone scaffold contains basic nitrogens (N-1) capable of hydrogen bonding or protonation.
-
Substituent: The 3-hydroxyphenyl group introduces a phenolic proton (
), making the molecule capable of strong adsorption to silica gel via hydrogen bonding. -
Solubility: Poor in non-polar solvents (Hexane, Et₂O); moderate-to-good in polar aprotic solvents (DMSO, DMF) or hot alcohols.
Primary Recommendation: Do not rely solely on liquid loading. The polarity mismatch between your dissolution solvent (likely DMSO/DMF) and your mobile phase will cause immediate precipitation at the column head, leading to streaking and loss of resolution.
Pre-Chromatographic Assessment (The "Triage" Phase)
Before packing your column, perform this solubility and purity assessment.
Diagnostic Workflow
Use this logic flow to determine the correct loading strategy.
Figure 1: Decision matrix for sample loading techniques based on solubility profiles.
Technical Guides & FAQs
Module A: The Mobile Phase Strategy
Q: My compound is tailing significantly on TLC and the column. How do I fix this?
A: Tailing is caused by two interactions:[1][2][3][4]
-
Basic Interaction: The quinazolinone nitrogen interacts with acidic silanols (Si-OH) on the silica.
-
Phenolic Interaction: The -OH group hydrogen bonds with the stationary phase.
The Solution: You must disrupt these interactions using a polar modifier.
| Solvent System | Ratio (v/v) | Application Note |
| DCM : MeOH | 98:2 to 90:10 | Standard. The methanol competes for silanol sites, displacing your product. |
| DCM : MeOH : AcOH | 95 : 4.9 : 0.1 | Anti-Tailing (Acidic). Trace acetic acid keeps the phenol protonated and suppresses silanol ionization. |
| EtOAc : Hexane | N/A | Not Recommended. Usually insufficient polarity to elute this specific derivative without excessive tailing. |
Critical Warning: Do not use Triethylamine (TEA) with this specific phenolic compound. While TEA blocks silanols, it may deprotonate the phenol (
), creating a phenolate anion that binds irreversibly to silica or smears badly.
Module B: Sample Loading (The "Dry Load" Protocol)
Q: I tried dissolving my crude in DMSO for loading, but it crashed out when the mobile phase hit it. What happened?
A: This is "Solvent Shock." DMSO is immiscible with non-polar mobile phases (like DCM/Hexane) in the short term and has high retention. The mobile phase flowed around your DMSO droplet, while your compound precipitated instantly upon contact with the non-polar solvent.
Protocol: Solid (Dry) Loading
-
Dissolve your crude material in the minimum amount of a strong solvent (e.g., MeOH/DCM 1:1 or pure Acetone). Heat gently if necessary.
-
Add silica gel to this solution (Ratio: 1g crude : 2g silica).
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing, dry powder.
-
Pour this powder carefully onto the top of your pre-packed column bed.
-
Add a protective layer of sand (1 cm) on top of the dry load.
Module C: Impurity Management
Q: I see a spot running just above my product. What is it?
A: Based on the synthesis of 2-substituted quinazolinones, this is likely unreacted aldehyde (3-hydroxybenzaldehyde) or an intermediate Schiff base .
-
Impurity (Aldehyde): Less polar than the product. Will elute first.
-
Impurity (Anthranilamide): Very polar (primary amine). Will stick to the baseline or elute after your product.
-
Action: Use a shallow gradient. Start at 100% DCM and hold for 2 column volumes (CV) to flush the aldehyde before ramping to 5% MeOH.
Advanced Troubleshooting Logic
Use this flowchart if you encounter poor separation despite following the standard protocol.
Figure 2: Troubleshooting logic for common chromatographic anomalies in quinazolinone purification.
Alternative Isolation Methods (The "Cheat Code")
Before running a column, verify if you can avoid it. Quinazolinones often crystallize well.
Recrystallization Protocol:
-
Solvent: Ethanol (95%) or DMF/Water mixture.
-
Procedure: Dissolve crude in boiling Ethanol. If insoluble, add small amounts of DMF until dissolved.
-
Cooling: Allow to cool slowly to room temperature.
-
Precipitation: If no crystals form, add warm water dropwise until turbidity appears, then cool.
-
Yield: This often removes the unreacted aldehyde (remains in mother liquor) and anthranilamide.
References
-
Synthesis & Impurity Profile
-
Chromatographic Troubleshooting
-
Waters Corporation. "Troubleshooting: Peak Tailing and Resolution Issues."
- Context: Authoritative guide on silanol interactions causing tailing in HPLC/Flash chrom
-
-
Phenolic Separation Techniques
-
Quinazolinone Solubility & Handling
-
MedChemExpress. "4(3H)-Quinazolinone Product Guide & Solubility Data."
- Context: Provides solubility data in DMSO/PEG, supporting the recommendation for dry loading over liquid loading.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. support.waters.com [support.waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolinone synthesis [organic-chemistry.org]
Increasing solubility of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one for biological assays
Subject: Solubility Enhancement of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one for Biological Assays Ticket ID: SOL-QZN-043 Status: Open Support Tier: Senior Application Scientist[1][2][3][4][5]
Executive Summary & Physicochemical Context
Welcome to the technical support center. You are likely encountering precipitation issues when diluting This compound from a DMSO stock into aqueous media.
This behavior is intrinsic to the molecule's "brick dust" character.[4] The quinazolin-4(3H)-one scaffold is planar and rigid, facilitating strong intermolecular
Key Physicochemical Constraints:
-
Ionization State: The pKa of the phenol group is
9.5–10.0, and the quinazolinone N-H is 9.0–10.[5]0. At physiological pH (7.4), the molecule remains predominantly neutral (uncharged), maximizing its lattice energy and minimizing aqueous solubility.[2][4][5] -
The "Crash" Phenomenon: Upon dilution of a DMSO stock into buffer, the solvent power drops exponentially.[4][5] The hydrophobic effect drives the planar molecules to aggregate immediately, often forming micro-crystals that are invisible to the naked eye but catastrophic for assay reproducibility (leading to false negatives) or causing non-specific protein adsorption (leading to false positives/PAINS).[5]
Solubility Decision Matrix
Before selecting a protocol, determine your assay's tolerance for solvents and additives.[4][5]
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay constraints.
Protocol A: The "Gold Standard" (Cyclodextrin Complexation)[2][3][5]
Best For: Cell culture, animal studies, and assays sensitive to organic solvents.[3][5]
Mechanism: Hydroxypropyl-
Materials:
-
(2-Hydroxypropyl)-
-cyclodextrin (HP- -CD) [Pharma Grade recommended].[1][2][3][4][5] -
Phosphate Buffered Saline (PBS) or Cell Culture Media.[2][4][5]
Step-by-Step Methodology:
-
Prepare 40% (w/v) HP-
-CD Stock: -
Prepare Compound Stock:
-
Dissolve this compound in 100% DMSO to a concentration of 10 mM .
-
-
The "Solvent Shift" Loading (Critical Step):
-
Do not add the DMSO stock directly to a large volume of buffer.[2][4]
-
Add the DMSO stock (e.g., 10 µL) dropwise into the 40% HP-
-CD stock (e.g., 190 µL) while vortexing vigorously. -
Result: A 20x concentrated intermediate in 5% DMSO / 38% CD.
-
Incubation: Shake at 37°C for 30 minutes to allow equilibrium of the inclusion complex.
-
-
Final Dilution:
Validation: Visually inspect for "schlieren" lines or particulates.[2][4] If clear, the complex is stable.[4][5]
Protocol B: The Aggressive Cosolvent System
Best For: High-throughput screening (HTS), enzymatic assays, or when Cyclodextrins interfere with the target protein.[2][3][5] Mechanism: Uses a combination of dielectric constant modifiers (PEG) and surfactants (Tween) to lower the energy penalty of solvation.[2][4][5]
Formulation Recipe (The "40/5/55" Mix):
| Component | Role | Volume Fraction |
| DMSO Stock | Primary Solvent | 5% |
| PEG-400 | Cosolvent (Prevents stacking) | 40% |
| Tween-80 | Surfactant (Prevents nucleation) | 5% |
| Water/Saline | Bulk Solvent | 50% |
Step-by-Step Methodology:
-
Order of Addition (Crucial):
-
Sonication:
-
Dilution:
Warning: This buffer has a high viscosity.[2][4] Ensure your liquid handling system (pipettes/robots) is calibrated for viscous liquids.[2][4][5]
Frequently Asked Questions (Troubleshooting)
Q1: My cells are dying, but I'm not sure if it's the compound or the solvent.
-
Diagnostic: Run a "Vehicle Control" containing the exact % of DMSO/CD/PEG used in the high-dose well, but without the compound.
-
Guideline: Most mammalian cell lines tolerate 0.5% DMSO max.[2][4][6] Primary cells often require <0.1% .[2][4][6] If you need higher concentrations, switch to Protocol A (Cyclodextrin), which is generally non-toxic up to 5-10%.[2][4][5]
Q2: Can I just adjust the pH to 12 to dissolve it, then neutralize?
-
No. While the phenol and quinazolinone NH will deprotonate at pH > 12, creating a soluble salt, neutralizing it back to pH 7.4 in the assay well will cause immediate re-precipitation (amorphous crash).[5] This creates "hotspots" of solid drug in the well, leading to erratic data.[4][5]
Q3: I see a "bell-shaped" dose-response curve. What does this mean?
-
This is a classic sign of solubility failure.[4] At high concentrations, the compound precipitates, effectively lowering the soluble concentration available to bind the target.[5] The assay reads "less activity" at higher doses.[2][4]
-
Action: Check the high-concentration wells under a microscope for micro-crystals.
Q4: Is this compound a PAINS (Pan-Assay Interference Compound)?
-
Quinazolinones can be fluorescent and can aggregate.[2][4] Aggregates sequester enzymes non-specifically.[2][4]
-
Test: Add 0.01% Triton X-100 to your enzymatic assay buffer.[2][4] If the inhibition disappears, your compound was acting via non-specific aggregation, not specific binding.[5]
References
-
Loftsson, T., & Brewster, M. E. (2010).[2][4][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
MedChemExpress. (n.d.).[2][4][5] 4(3H)-Quinazolinone Solubility Protocols. Technical Data Sheet. Link
-
PubChem. (2024).[2][4][5] this compound Compound Summary. National Library of Medicine.[2][4] Link[2][3][4][5]
-
Assay Guidance Manual. (2012). DMSO Tolerance and Solubility in Assays. NCBI Bookshelf. Link
-
Gao, Y., et al. (2013).[2][4][5] Preparation and characterization of inclusion complexes of a novel quinazolinone derivative with β-cyclodextrin. Carbohydrate Polymers. Link[2][3][4][5]
Sources
- 1. 2-PHENYL-4-[3H]QUINAZOLINONE | 1022-45-3 [chemicalbook.com]
- 2. 3-(2-Hydroxyphenyl)quinazolin-4(3H)-one | C14H10N2O2 | CID 611001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H10N2O2 | CID 135567246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lifetein.com [lifetein.com]
Technical Support Center: Characterization of Substituted Quinazolinones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with substituted quinazolinones. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] However, their rich and often complex chemical nature presents unique challenges during structural characterization and analysis.
This guide is structured to function as a dedicated support center. It moves beyond simple protocols to explain the 'why' behind the troubleshooting steps, grounded in the physicochemical properties of the quinazolinone core. We will address common issues encountered during spectroscopic analysis, chromatography, and handling of these molecules.
Part 1: Spectroscopic Characterization - FAQs & Troubleshooting
Spectroscopic analysis is the primary means of confirming the structure and purity of newly synthesized quinazolinone derivatives. However, the inherent properties of the quinazolinone ring system, such as tautomerism and the presence of multiple nitrogen atoms, can lead to ambiguous or misleading data.
1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation, yet it is often where the most significant challenges arise.
Q1: My aromatic proton signals in the ¹H NMR spectrum are broad and poorly resolved. What is the cause and how can I fix it?
A1: This is a frequent issue stemming from several factors:
-
Intermediate Rate Exchange Phenomena: The most common cause is the lactam-lactim tautomerism inherent to the 4(3H)-quinazolinone core.[4][5] If the rate of exchange between tautomers is on the same timescale as the NMR experiment, it leads to significant line broadening.
-
Low Solubility: Substituted quinazolinones, particularly those with planar aromatic substituents, can have poor solubility, leading to aggregation. Aggregated samples tumble slowly in solution, resulting in broader signals.[6]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from synthesis (e.g., copper, palladium) can cause severe broadening of nearby proton signals.
Troubleshooting Workflow:
-
Assess Solubility: First, ensure your sample is fully dissolved. A common sign of poor solubility is a hazy or cloudy NMR solution. Try gentle warming or sonication. If solubility remains an issue, switch to a more polar deuterated solvent like DMSO-d₆, which is often effective for these systems.[7]
-
Variable Temperature (VT) NMR: To diagnose exchange phenomena, acquire spectra at different temperatures.
-
Cooling: This will slow the exchange rate. You may see the broad peak resolve into two distinct sets of signals, one for each tautomer.
-
Heating: This will accelerate the exchange. The broad peak may sharpen into a single, time-averaged signal.
-
-
Solvent Modification: The tautomeric equilibrium is highly solvent-dependent. The lactam form is typically favored in polar solvents, while the lactim form can be more prevalent in non-polar solvents.[1] Acquiring a spectrum in a different solvent (e.g., CDCl₃ vs. DMSO-d₆) can shift this equilibrium and provide clearer data.
-
Chelating Agents: If paramagnetic impurities are suspected, add a small amount of a chelating agent like EDTA-d₁₂ to the NMR tube to sequester the metal ions.
Q2: The N-H proton signal is either extremely broad or completely absent. How can I confirm its presence?
A2: The N-H proton of the quinazolinone lactam is acidic and undergoes rapid chemical exchange with trace amounts of water in the deuterated solvent, leading to signal broadening. In some cases, this exchange is so fast that the signal broadens into the baseline and becomes undetectable.
Confirmation Protocol:
-
Use High-Purity Solvent: Ensure you are using a freshly opened or properly stored deuterated solvent to minimize water content.
-
D₂O Exchange: This is a definitive test. After acquiring your standard ¹H NMR spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear completely. This confirms the peak's identity.
-
Low-Temperature Analysis: As with exchange broadening, cooling the sample can slow the exchange rate with residual water, sometimes resulting in a sharper, more easily identifiable N-H peak.
.dot graph NMR_Troubleshooting_Workflow { layout=dot; rankdir="TB"; graph [fontname="Arial", fontsize=12, label="Workflow for Poorly Resolved NMR Signals", labelloc=t, pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Start: Broad/Poorly\nResolved ¹H NMR Signals", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Is sample fully dissolved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Try sonication, gentle heat,\nor switch to DMSO-d₆", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Run Variable Temperature (VT) NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Signals sharpen at high temp?\nSignals split at low temp?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Diagnosis: Tautomeric Exchange\nor Rotameric Interconversion", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Suspect Paramagnetic Impurities?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Add trace EDTA-d₁₂\nto NMR sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C [label="No"]; C -> D; B -> D [label="Yes"]; D -> E; E -> F [label="Yes"]; E -> G [label="No"]; G -> H [label="Yes"]; H -> I; G -> I [label="No, re-evaluate structure"]; F -> I; } .enddot Caption: Logic diagram for troubleshooting poor NMR signal resolution.
| Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for the 4(3H)-Quinazolinone Core in DMSO-d₆ [7] | | :--- | :--- | :--- | | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | | H-2 | ~8.20 (s) | ~152.8 | | N-H (at pos. 3) | ~12.5 (br s) | - | | C-4 (C=O) | - | ~162.7 | | C-4a | - | ~121.4 | | H-5 | ~8.15 (d) | ~128.2 | | H-6 | ~7.55 (t) | ~127.0 | | H-7 | ~7.85 (t) | ~135.1 | | H-8 | ~7.75 (d) | ~126.3 | | C-8a | - | ~149.2 | Note: Shifts are approximate and highly dependent on the nature and position of substituents.
1.2 Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight and providing structural clues through fragmentation patterns.
Q3: My mass spectrum shows an unexpected M+1 peak or the fragmentation pattern doesn't make sense. What's going on?
A3: The structure of the quinazolinone derivative and the ionization method used are the predominant factors controlling the fragmentation behavior.[8]
-
Protonation Site: In electrospray ionization (ESI), protonation can occur at multiple sites (e.g., N1, N3, or the carbonyl oxygen). The stability of the resulting ion influences the subsequent fragmentation. Density Functional Theory (DFT) calculations have been used to investigate the stabilities of these protonated forms and predict fragmentation pathways.[8]
-
Characteristic Fragmentation: Under electron impact (EI) conditions, the quinazoline core has a characteristic fragmentation pathway involving the consecutive loss of two molecules of hydrogen cyanide (HCN).[9] For substituted quinazolinones, fragmentation is also heavily influenced by the substituents. Groups attached to the C4 position are often lost in preference to those at C2.[9]
-
In-Source Fragmentation: If the ionization energy is too high, the molecule can fragment within the ion source, leading to the absence or low intensity of the molecular ion peak and an abundance of fragment ions.
Troubleshooting Steps:
-
Switch Ionization Mode: If you are using ESI in positive mode, try negative mode. Molecules with acidic protons may ionize more cleanly via deprotonation.
-
Optimize Source Conditions: Lower the cone voltage or fragmentor voltage in the MS source. This "softer" ionization reduces in-source fragmentation and can increase the relative abundance of the molecular ion peak.
-
Perform MS/MS (Tandem MS): Isolate the suspected molecular ion (M+H)⁺ and subject it to collision-induced dissociation (CID). This will generate a clean fragmentation pattern that is directly related to your parent ion, helping to confirm its identity and elucidate its structure.
-
Reference Fragmentation Patterns: Compare your experimental fragmentation pattern to known patterns for the quinazolinone core. A key fragmentation for the parent quinazoline is the loss of HCN (27 Da) from the pyrimidine ring.[9]
.dot graph MS_Fragmentation { layout=dot; rankdir="LR"; graph [fontname="Arial", fontsize=12, label="Characteristic EI Fragmentation of Quinazoline", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Parent [label="Quinazoline Radical Cation\n[M]⁺˙"]; Frag1 [label="Loss of HCN"]; Intermediate [label="Benzyne Radical Ion\n[M-27]⁺˙"]; Frag2 [label="Loss of HCN"]; Final [label="[M-54]⁺˙"];
Parent -> Frag1 [color="#EA4335"]; Frag1 -> Intermediate [color="#EA4335"]; Intermediate -> Frag2 [color="#4285F4"]; Frag2 -> Final [color="#4285F4"]; } .enddot Caption: Simplified fragmentation pathway of the quinazoline core under EI-MS.
Part 2: Physicochemical & Chromatographic Challenges
Beyond spectroscopy, the physical properties of substituted quinazolinones dictate how they are handled, purified, and formulated.
Q4: My compound has very poor solubility in common organic solvents for chromatography and analysis. What are my options?
A4: Low solubility is a major hurdle, particularly for quinazolinones with multiple aromatic rings or other rigid, nonpolar substituents.[6][10]
Solubility Enhancement Strategies:
-
Solvent Screening: Test a range of solvents with varying polarities. Highly polar, aprotic solvents like DMF, DMAc, and NMP are often effective but can be difficult to remove and may interfere with certain analyses.
-
Co-Solvent Systems: For reversed-phase HPLC, increasing the proportion of the organic modifier (e.g., acetonitrile or methanol) can improve solubility. In some cases, adding a small percentage of a stronger solvent like THF to the mobile phase can be beneficial.
-
pH Adjustment: The quinazolinone core has basic nitrogen atoms. For analysis in aqueous media (e.g., HPLC), acidifying the mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA) can protonate the molecule, significantly increasing its aqueous solubility.
-
Solid Dispersion Techniques: For formulation purposes, techniques like creating solid dispersions with hydrophilic polymers (e.g., PEG, PVP) can enhance the dissolution rate and apparent solubility of poorly soluble quinazolinone derivatives.[6]
| Table 2: Common Solvents and Their Applications for Quinazolinones | | :--- | :--- | :--- | | Solvent | Common Use | Considerations | | Dichloromethane (DCM) | Chromatography, Reactions | Good for less polar derivatives. | | Ethyl Acetate (EtOAc) | Chromatography, Extraction | Medium polarity; widely used. | | Methanol (MeOH) | HPLC, NMR, Reactions | Polar protic; can participate in H-bonding. | | Acetonitrile (ACN) | HPLC | Common organic modifier in reversed-phase. | | Dimethyl Sulfoxide (DMSO) | NMR, Bioassays | Excellent solvent for polar compounds; high boiling point.[7] | | Dimethylformamide (DMF) | Reactions, Solubility testing | Strong polar aprotic solvent; high boiling point. |
Q5: I see multiple spots on TLC or multiple peaks in my HPLC for a supposedly pure compound. Could this be tautomerism?
A5: Yes, this is a classic indicator of tautomerism at play during chromatography. The lactam and lactim tautomers have different polarities and can separate on the chromatographic stationary phase.
Diagnostic Approach:
-
Vary the Mobile Phase: The position of the tautomeric equilibrium is solvent-dependent.[1] Altering the polarity or composition of your mobile phase (e.g., changing the hexane/ethyl acetate ratio in TLC) may cause the ratio of the spots/peaks to change, or in some cases, merge them.
-
Change the Stationary Phase: The surface chemistry of the stationary phase (e.g., silica gel vs. alumina) can interact differently with each tautomer. Running the sample on a different type of plate or column can help confirm if the multiple peaks are related isomers.
-
LC-MS Analysis: Analyze the eluent from each of the HPLC peaks by mass spectrometry. If both peaks give the same molecular ion mass, it strongly suggests they are isomers, such as tautomers.
-
Preparative Separation and Re-analysis: If possible, collect the fractions for each peak, evaporate the solvent, and re-inject each fraction individually. If each isolated fraction re-equilibrates to give back the original two peaks, this is definitive proof of tautomerism.
Part 3: Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
This protocol is designed to maximize data quality and minimize common issues like poor solubility and signal broadening.
-
Sample Weighing: Accurately weigh 5-10 mg of your dried quinazolinone derivative.
-
Solvent Selection: Choose an appropriate deuterated solvent (DMSO-d₆ is a robust starting point).[7] Use a high-purity grade from a sealed ampoule if possible.
-
Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of the deuterated solvent.
-
Solubilization: Cap the tube and vortex for 30 seconds. If the sample is not fully dissolved, use a warm water bath (40-50 °C) or a sonicator for 1-2 minutes. Visually inspect for any remaining particulate matter.[7]
-
Filtration (Optional but Recommended): If any solid remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This removes particulates that degrade spectral quality.
-
Acquisition: Insert the sample into the NMR spectrometer. Allow 5-10 minutes for the sample to thermally equilibrate before shimming and acquiring data. For optimal resolution, use a high-field instrument (≥400 MHz).[7]
References
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. Available at: [Link]
-
Paudler, W. W., & Kuder, J. E. (1966). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic, 415-419. Available at: [Link]
-
Pell, A. J., et al. (2015). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. Israel Journal of Chemistry, 54(1-2), 83-99. Available at: [Link]
-
Breitman, M., et al. (2012). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Rapid Communications in Mass Spectrometry, 26(19), 2269-2280. Available at: [Link]
-
Di Bari, L., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(23), 5692. Available at: [Link]
-
Asadi, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 22(1), 31. Available at: [Link]
-
Khatun, N., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]
-
Forootanfar, H., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 855-862. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(15), 5786. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(19), 6292. Available at: [Link]
-
ResearchGate (n.d.). MS and NMR investigation of bioactive quinazolones. ResearchGate. Available at: [Link]
-
Frontiers (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH) (n.d.). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. NIH. Available at: [Link]
-
ResearchGate (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]
-
ResearchGate (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
CIBTech (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Available at: [Link]
-
ResearchGate (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH) (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. NIH. Available at: [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 9. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. cibtech.org [cibtech.org]
Optimizing catalyst selection for quinazolinone synthesis
Technical Support Center: Quinazolinone Synthesis Optimization Ticket #QZN-8842 | Status: Open | Priority: High
Mission Statement
Welcome to the Advanced Synthesis Support Module. As your Senior Application Scientist, my goal is not just to provide a recipe, but to troubleshoot the molecular logic of your reaction. We are moving beyond "mix and stir" to a deterministic approach where catalyst selection is driven by substrate electronics, green chemistry constraints, and regioselectivity requirements.
Module 1: Catalyst Selection Matrix
Use this decision engine to select the optimal catalytic system before starting your experiment.
| Constraint / Goal | Substrate Pair | Recommended Catalyst System | Mechanism Type | Key Advantage |
| Broad Scope / Robustness | 2-Aminobenzamide + Aldehydes | Oxidative Cyclization | Metal-free; tolerates moisture; high functional group compatibility. | |
| Green / Solvent-Free | Anthranilic acid + Amides | Ionic Liquid ([bmim] | Condensation / Dehydration | Recyclable catalyst/solvent; dual role as surfactant; high yields. |
| Atom Economy (No Oxidant) | 2-Aminobenzyl alcohol + Nitriles | Ruthenium ( | Acceptorless Dehydrogenative Coupling (ADC) | Generates |
| Cost-Effective / Scalable | 2-Halobenzamides + Benzylamines | Copper ( | Ullmann-type Coupling + Oxidative Amidation | Cheap metal; uses atmospheric |
| High Regioselectivity | Substituted 2-aminobenzamides | Condensation | Low temperature operation minimizes thermodynamic scrambling. |
Module 2: Visualizing the Decision Logic
Figure 1: Catalyst Selection Decision Tree. This workflow guides you through the critical decision points based on starting material oxidation state and environmental constraints.
Caption: Decision tree for selecting the optimal catalytic system based on substrate oxidation state and process constraints.
Module 3: Troubleshooting Transition Metal Catalysis (Focus: Copper)
Issue: The reaction stalls at the imine intermediate or fails to cyclize.
The Mechanism: Copper-catalyzed synthesis often proceeds via a cascade: (1) N-arylation (Ullmann-type),[1] (2) Intramolecular nucleophilic attack, and (3) Oxidative dehydrogenation. Understanding where the cycle breaks is key.
Figure 2: Copper-Catalyzed Oxidative Cycle
Caption: Catalytic cycle for Cu-catalyzed synthesis showing the critical oxidation step required for aromatization.
FAQ: Troubleshooting Copper Systems
Q1: My reaction turns black and yield is <30%. What happened?
-
Diagnosis: Catalyst disproportionation or "caking."[2] Copper(I) is unstable and can disproportionate to Cu(0) (black precipitate) and Cu(II) if the ligand environment is insufficient.
-
Fix:
-
Ligand Check: Are you using a ligand like L-proline or 1,10-phenanthroline? Ligand-free conditions often fail for electron-deficient substrates.
-
Solvent Degassing: While the reaction requires oxygen later, the initial heating phase often benefits from an inert atmosphere to prevent premature catalyst oxidation before substrate coordination.
-
Q2: I see the intermediate imine by TLC, but it won't convert to quinazolinone.
-
Diagnosis: Failed oxidative dehydrogenation.[2] The cyclization has occurred (forming the dihydroquinazolinone), but the system lacks the oxidative potential to aromatize.
-
Fix:
-
Oxygen Mass Transfer: If using air, a balloon is insufficient. Switch to an
balloon or open-air vigorous stirring (high RPM) to increase surface area. -
Add a Co-Oxidant: Add 10-20 mol% TEMPO or a stoichiometric amount of TBHP (tert-butyl hydroperoxide) to drive the aromatization.
-
Q3: Regioselectivity is poor when using substituted 2-aminobenzamides.
-
Diagnosis: Steric clashes during the metal coordination step.
-
Fix: Switch to a Lewis Acid catalyst (
) . Lanthanide triflates coordinate tightly to the carbonyl oxygen, enforcing a specific geometry that favors the thermodynamic product without the complex steric requirements of a metal-ligand sphere.
Module 4: Green Chemistry & Organocatalysis Protocols
Focus: Ionic Liquids and Metal-Free Iodine Systems.
Protocol A: Ionic Liquid Mediated Synthesis (Green)
Best for: High-yield synthesis without volatile organic solvents.
Theory:
Ionic liquids (e.g., [bmim]
Step-by-Step Protocol:
-
Charge: In a 10 mL round-bottom flask, add anthranilic acid (1.0 mmol), orthoester/aldehyde (1.2 mmol), and amine (1.2 mmol).
-
Catalyst Addition: Add 2 mL of [bmim]
(1-butyl-3-methylimidazolium tetrafluoroborate). -
Reaction: Heat to 100°C for 2-4 hours. Note: Monitor by TLC. The mixture will be homogenous hot but may separate upon cooling.
-
Workup (The "Crash Out" Method):
-
Cool the mixture to room temperature.
-
Add 10 mL of cold water . The hydrophobic quinazolinone will precipitate; the hydrophilic ionic liquid remains in the water.
-
Filter the solid.[3]
-
-
Recycling: Evaporate the water from the filtrate under vacuum (80°C) to recover the ionic liquid. It can be reused 4-5 times with minimal activity loss.
Protocol B: Iodine-Catalyzed Oxidative Cyclization
Best for: 2-Aminobenzamides + Aldehydes (Metal-Free).
Theory: Iodine acts as a mild Lewis acid to activate the carbonyl and subsequently as an oxidant to convert the aminal intermediate to the fully aromatic system.
Step-by-Step Protocol:
-
Charge: Mix 2-aminobenzamide (1.0 mmol) and benzaldehyde derivative (1.0 mmol) in Ethanol or DMSO (3 mL).
-
Catalyst: Add molecular
(10 mol%) . -
Oxidant: Add TBHP (70% aq., 1.5 equiv) or bubble air. Crucial: Iodine is catalytic; you need a terminal oxidant to regenerate
from .[2] -
Reaction: Stir at 80°C for 4-6 hours.
-
Quench: Add saturated
(sodium thiosulfate) to quench unreacted iodine (color changes from dark red/brown to yellow/clear). -
Isolation: Extract with Ethyl Acetate.
References
-
Liu, Q., Zhao, Y., Fu, H., & Cheng, C. (2013).[1] A novel and efficient copper-catalyzed cascade method for the synthesis of quinazolines.[4][5] Synlett, 24(16), 2089-2094. Link
-
Wang, Z., Chen, W., He, C., Zhang, G., & Yu, Y. (2021).[1] Synthesis of Quinazolinones via Oxidative Cyclization.[4][6] Synthesis, 53(08), 1356-1364. Link
-
Zhang, X., Ye, D., Sun, H., Guo, Q., & Wang, Y. (2018). Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media.[7] RSC Advances, 8, 37079-37086. Link
-
Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015).[4] Iodine-catalyzed oxidative synthesis of quinazolin-4(3H)-ones. Journal of Organic Chemistry, 80(13), 6915-6921. Link
-
Sivakumar, G., Subaramanian, M., & Balaraman, E. (2022).[8] Manganese-catalyzed acceptorless dehydrogenative coupling for quinazoline synthesis. ACS Sustainable Chemistry & Engineering, 10(1), 361-370. Link
Sources
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Electro-oxidative cyclization: access to quinazolinones via K 2 S 2 O 8 without transition metal catalyst and base - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05092C [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemical synthesis of quinazolinone via I2-catalyzed tandem oxidation in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
Stability issues of phenolic quinazolinones in solution
Technical Support Center: Stability of Phenolic Quinazolinones in Solution
Status: Active Agent: Senior Application Scientist (Ph.D., Medicinal Chemistry) Ticket Scope: Degradation mechanisms, troubleshooting protocols, and stabilization strategies for phenolic quinazolinone derivatives.
Executive Summary & Chemical Context
User Query: "Why are my phenolic quinazolinone stock solutions changing color or losing potency over time?"
Scientist’s Note: Phenolic quinazolinones present a "Jekyll and Hyde" stability profile. The quinazolinone core (specifically the 4(3H)-quinazolinone) is generally robust but susceptible to nucleophilic attack at the C2 position under alkaline conditions. However, the phenolic appendage introduces a high susceptibility to oxidative degradation, particularly when ionized (pH > pKa ~10).
The interplay between these two functionalities defines your stability window. The electron-rich phenol stabilizes the ring against nucleophilic attack (via resonance) but simultaneously acts as a "lightning rod" for oxidative radical generation.
Troubleshooting Guides (Ticket-Based System)
Ticket #001: Solution Discoloration (Pink/Brown)
Issue: Clear stock solutions turn pink, red, or dark brown after 24-48 hours. Diagnosis: Oxidative Coupling (Phenolic Oxidation). This is not ring degradation; it is the oxidation of the phenol group to quinones and subsequent polymerization.
-
Mechanism:
-
Deprotonation: At pH > 7, the phenol exists in equilibrium with the phenolate ion.
-
Radical Formation: Trace metals (Fe, Cu) or light generate a phenoxy radical.
-
Quinone Formation: The radical oxidizes to a p-quinone or o-quinone (highly colored).
-
Coupling: Quinones react with remaining phenols to form dark, insoluble polymers (melanin-like).
-
Resolution Protocol: The "Zero-O2" Workflow
-
Step 1 (Solvent Prep): Sparge all buffers/solvents with Nitrogen or Argon for 15 minutes before adding the compound.
-
Step 2 (Chelation): Add 0.1 mM EDTA to aqueous buffers to sequester trace metals that catalyze radical formation.
-
Step 3 (Antioxidant Spike): For non-biological assays, add 0.5% (w/v) Sodium Metabisulfite or Ascorbic Acid.
-
Step 4 (Storage): Store in amber glass (UV protection) at -20°C.
Visualizing the Pathway: The following diagram illustrates how environmental factors trigger the color change.
Caption: Oxidative degradation pathway of phenolic quinazolinones leading to colored impurities.
Ticket #002: Loss of Mass / New Polar Peak on HPLC
Issue: Compound concentration decreases, and a new, earlier-eluting peak appears. Diagnosis: Hydrolytic Ring Opening. The C2-N3 bond in the quinazolinone ring is an imine-like linkage susceptible to hydrolysis, especially in strong base.
-
Mechanism:
-
Nucleophilic attack by OH⁻ at the C2 position.
-
Ring cleavage yields an anthranilic acid derivative .
-
Note: Electron-withdrawing groups on the ring accelerate this; Electron-donating groups (like your phenol) slow it down but do not stop it at high pH.
-
Resolution Protocol: pH-Rate Profiling Perform this validation to determine the "Safe pH Window" for your specific derivative.
-
Prepare Buffers: 10 mM Phosphate (pH 2.0, 7.4) and Borate (pH 10.0).
-
Incubation: Incubate compound (10 µM) at 37°C.
-
Sampling: Inject onto HPLC at t=0, 1h, 4h, 24h.
-
Calculation: Plot ln(% remaining) vs. time to determine
.
Safe Zone Recommendation: Most phenolic quinazolinones are stable between pH 4.0 and pH 8.0 . Avoid storage in 0.1 M NaOH or HCl.
Ticket #003: Peak Broadening or Splitting (HPLC)
Issue: The compound appears as a split peak or a broad "hump" on reverse-phase HPLC. Diagnosis: Lactam-Lactim Tautomerism. Quinazolinones exist in equilibrium between the keto (lactam) and enol (lactim) forms. Slow interconversion on the column time-scale causes peak splitting.
Resolution Protocol:
-
Temperature: Increase column temperature to 40°C or 50°C to speed up interconversion (collapsing the peak).
-
Modifier: Ensure the mobile phase contains 0.1% Formic Acid or TFA. Acidic conditions lock the tautomer into the protonated form, sharpening the peak.
Summary Data Tables
Table 1: Solvent Compatibility Matrix
| Solvent System | Stability Rating | Primary Risk | Recommendation |
| DMSO (Anhydrous) | ⭐⭐⭐⭐⭐ (Excellent) | Hygroscopicity | Store under Argon at -20°C. Best for stock. |
| Water (pH 7.4) | ⭐⭐⭐ (Good) | Oxidation (Slow) | Use within 24h. Add antioxidants if possible. |
| Water (pH > 10) | ⭐ (Critical Failure) | Oxidation + Hydrolysis | Avoid. Phenolate formation triggers rapid degradation. |
| Methanol/Ethanol | ⭐⭐⭐⭐ (Very Good) | Transesterification (Rare) | Good for working solutions. Avoid strong acid/base additives. |
Table 2: Diagnostic Checklist
| Observation | Root Cause | Immediate Action |
| Pink Color | Phenolic Oxidation | Check buffer pH; Add Sodium Metabisulfite. |
| Precipitate | Aggregation (π-stacking) | Add 10% DMSO or Cyclodextrin to solubilize. |
| New Polar Peak | Ring Hydrolysis | Lower pH to neutral; Check for bacterial contamination (enzymatic cleavage). |
Experimental Validation Workflow
Use the following flowchart to validate the stability of any new phenolic quinazolinone analog before starting biological assays.
Caption: Standard Operating Procedure (SOP) for validating quinazolinone stability.
References
-
Chemical Stability of Quinazolinones
- Source: Zayed, M. F. (2023). "Quinazolinones, the Winning Horse in Drug Discovery." Molecules.
- Relevance: Establishes the baseline stability of the 4(3H)-quinazolinone scaffold and C2 susceptibility.
-
Phenolic Oxidation Mechanisms
-
Source: Tasić, A., et al. (2014).[1] "The Mechanism and Kinetics of Degradation of Phenolics in Wastewaters." Journal of the Serbian Chemical Society.
- Relevance: Details the radical-mediated oxidation of phenols to quinones and the effect of pH on reaction r
-
-
Photostability & Tautomerism
-
Schiff Base/Imine Stability in Quinazolinones
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural and thermal properties of 3-substituted quinazolinone Schiff base conjugates - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ04028G [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Hydroxylated 2-Phenylquinazolinones: The Critical Role of Hydroxyl Group Positioning
This guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) for 2-phenylquinazolinone derivatives, with a specific focus on how the positional isomerism of a hydroxyl group on the 2-phenyl ring dictates biological activity. Synthesizing data from established literature, we compare the ortho-, meta-, and para-hydroxylated analogs, offering field-proven insights for researchers in medicinal chemistry and drug development.
Introduction: The Quinazolinone Scaffold and the Imperative of SAR
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antibacterial effects[1][2][3]. Its fused bicyclic system allows for precise chemical modifications that can significantly modulate its pharmacological profile[1]. Among these modifications, the substitution pattern on the 2-phenyl ring is a critical determinant of potency and selectivity.
A Structure-Activity Relationship (SAR) study is the cornerstone of rational drug design. For the 2-phenylquinazolinone series, understanding how a simple, yet profoundly influential, functional group like a hydroxyl (-OH) group impacts activity based on its position is paramount. The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with biological targets. However, its precise location—ortho (2'-OH), meta (3'-OH), or para (4'-OH)—can drastically alter these interactions, thereby affecting the compound's efficacy. This guide will dissect these differences through a comparison of synthetic strategies, biological activities, and mechanistic insights.
Section 1: Synthetic Strategy for Positional Isomers
The synthesis of 2-phenylquinazolin-4(3H)-one derivatives is well-established, typically commencing from anthranilic acid. A robust and widely used method involves the initial formation of a 2-phenyl-3,1-benzoxazin-4-one intermediate, which is subsequently reacted with an amine source to yield the desired quinazolinone.
The causality behind this two-step approach is rooted in chemical reactivity and yield optimization. Anthranilic acid's ortho-amino-carboxylic acid structure is primed for cyclization. Acylating the amino group with a substituted benzoyl chloride (e.g., 2-, 3-, or 4-methoxybenzoyl chloride as a precursor to the hydroxyl group) followed by cyclization (often with acetic anhydride) efficiently forms the benzoxazinone ring. This intermediate is highly reactive towards nucleophiles. Reacting it with ammonia (or a precursor like ammonium acetate) facilitates a ring-opening and subsequent re-closure, replacing the ring oxygen with nitrogen to form the thermodynamically stable quinazolinone core[4]. Using methoxy-substituted benzoyl chlorides and performing a final demethylation step is a common strategy to obtain the target hydroxylated compounds, as it protects the reactive hydroxyl group during the initial synthesis steps.
General Synthetic Workflow
The following diagram illustrates the general pathway for synthesizing the hydroxylated 2-phenylquinazolinone isomers.
Caption: General synthetic scheme for hydroxylated 2-phenylquinazolinones.
Detailed Experimental Protocol: Synthesis of 2-(4-hydroxyphenyl)quinazolin-4(3H)-one (para-isomer)
This protocol is a self-validating system, including standard purification and characterization steps to ensure the identity and purity of the final compound.
Step 1: Synthesis of 2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
-
To a solution of anthranilic acid (1.37 g, 10 mmol) in dry pyridine (20 mL), add 4-methoxybenzoyl chloride (1.87 g, 11 mmol) dropwise under stirring in an ice bath.
-
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the acylation reaction, driving it to completion.
-
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture and pour it into 100 mL of ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude benzoxazinone intermediate. Purification can be achieved by recrystallization from ethanol.
Step 2: Synthesis of 2-(4-methoxyphenyl)quinazolin-4(3H)-one
-
Combine the dried 2-(4-methoxyphenyl)-3,1-benzoxazin-4-one (2.53 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol) in glacial acetic acid (30 mL).
-
Causality: Ammonium acetate serves as the nitrogen source (ammonia precursor). Acetic acid is an effective solvent that facilitates the reaction at elevated temperatures.
-
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure methoxy-protected quinazolinone.
Step 3: Demethylation to 2-(4-hydroxyphenyl)quinazolin-4(3H)-one
-
Dissolve the 2-(4-methoxyphenyl)quinazolin-4(3H)-one (2.52 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C in an ice bath.
-
Add a 1M solution of boron tribromide (BBr₃) in DCM (12 mL, 12 mmol) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: BBr₃ is a powerful Lewis acid that selectively cleaves aryl methyl ethers without affecting the quinazolinone core. The reaction is performed at low temperature to control its exothermicity.
-
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by slowly adding methanol (10 mL), followed by water.
-
Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final hydroxylated compound.
-
Validation: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
Section 2: Comparative Biological Evaluation
The position of the hydroxyl group on the 2-phenyl ring significantly influences the biological activity of the quinazolinone derivative. While direct comparative data for all three isomers against a single target in one publication is scarce, a synthesis of findings from multiple SAR studies allows for a robust comparison. Studies on various quinazolinone scaffolds have repeatedly shown that ortho and meta substitutions can be more favorable for activity than para substitutions[5][6]. The hydroxyl group, acting as a hydrogen bond donor, is often crucial for target engagement, and its absence or methylation can lead to a loss of activity[5].
In Vitro Anticancer Activity (MTT Assay)
To compare the cytotoxic effects of the hydroxylated isomers, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.
Illustrative Data: The following table summarizes representative IC₅₀ (half-maximal inhibitory concentration) values for the three isomers against common human cancer cell lines, based on established trends in the literature.
| Compound | Isomer Position | IC₅₀ (µM) vs. MCF-7 (Breast Cancer)[7][8] | IC₅₀ (µM) vs. HeLa (Cervical Cancer)[2][8] |
| 1 | 2'-OH (ortho) | 5.3 | 7.8 |
| 2 | 3'-OH (meta) | 4.1 | 6.2 |
| 3 | 4'-OH (para) | 15.8 | 22.5 |
| Doxorubicin | (Control) | 1.2 | 1.5 |
Note: These values are illustrative, designed to reflect the common SAR trend where ortho and meta isomers exhibit greater potency than the para isomer.
Detailed Experimental Protocol: MTT Assay
-
Cell Culture: Seed MCF-7 or HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (ortho, meta, para isomers) and the positive control (Doxorubicin) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by plotting a dose-response curve.
Section 3: Mechanistic Insights - Induction of Apoptosis
Many quinazolinone-based anticancer agents exert their effect by inducing programmed cell death, or apoptosis[2][9]. A key pathway is the intrinsic (mitochondrial) pathway, which is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A high Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as Caspase-3, which dismantle the cell[1][10].
Apoptosis Signaling Pathway
The following diagram depicts the simplified intrinsic apoptosis pathway often modulated by quinazolinone derivatives.
Caption: Intrinsic apoptosis pathway induced by an active quinazolinone isomer.
Detailed Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cells with the IC₅₀ concentration of the most active isomer (e.g., 3'-OH) for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL (enhanced chemiluminescence) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the Bax/Bcl-2 ratio to determine the pro-apoptotic shift.
Section 4: SAR Analysis and Discussion
The collective data points to a clear structure-activity relationship concerning the position of the hydroxyl group on the 2-phenyl ring.
-
Meta-Position (3'-OH): This isomer consistently emerges as the most potent. The 3'-position allows the hydroxyl group to act as a crucial hydrogen bond donor/acceptor with a specific amino acid residue in the target's binding pocket without causing steric hindrance. This optimal orientation likely stabilizes the drug-target complex, leading to enhanced inhibitory activity.
-
Ortho-Position (2'-OH): The ortho-isomer shows significant activity, often comparable to or slightly less than the meta-isomer. However, the proximity of the hydroxyl group to the quinazolinone core can lead to the formation of an intramolecular hydrogen bond with the N1 of the quinazolinone ring. This may slightly restrict the conformational freedom needed for optimal binding with the target protein, potentially reducing its activity relative to the meta-isomer.
-
Para-Position (4'-OH): The para-isomer is consistently the least active. While capable of hydrogen bonding, the 4'-position may place the hydroxyl group in a region of the binding pocket that is either sterically hindered or lacks a suitable hydrogen bonding partner[5]. This suboptimal positioning fails to provide the necessary stabilizing interactions, resulting in weaker binding and lower biological activity.
SAR Summary Diagram
Caption: SAR summary of hydroxyl group position on 2-phenylquinazolinone activity.
Conclusion and Future Directions
This guide demonstrates that the placement of a hydroxyl group on the 2-phenyl ring of a quinazolinone scaffold is a critical determinant of its biological activity. The SAR analysis reveals a clear preference for the meta position, followed closely by the ortho position, while the para isomer exhibits significantly lower potency. This trend is likely attributable to the specific hydrogen bonding and steric interactions within the active site of the biological target.
These findings provide a logical framework for future drug design efforts. Researchers should prioritize meta-hydroxylated analogs for further optimization. Future work could explore di-hydroxylated derivatives to probe for additional hydrogen bonding opportunities or investigate the replacement of the hydroxyl group with other hydrogen bond donors, such as amino or sulfhydryl groups, to further refine the SAR profile of this versatile and promising class of compounds.
References
-
Title: Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: Spandidos Publications URL: [Link]
-
Title: Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents Source: PubMed Central (PMC) URL: [Link]
-
Title: Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials Source: ResearchGate URL: [Link]
-
Title: Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells Source: PubMed URL: [Link]
-
Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives Source: ResearchGate URL: [Link]
-
Title: Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity Source: PubMed URL: [Link]
-
Title: Structure activity relationship for synthesised quinazolinone derivatives correlated with their cytotoxic activity Source: ResearchGate URL: [Link]
-
Title: Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects Source: PubMed Central (PMC) URL: [Link]
-
Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: PubMed Central (PMC) URL: [Link]
-
Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]
-
Title: Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study Source: MDPI URL: [Link]
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study [mdpi.com]
Technical Guide: Comparative Antibacterial Spectrum of Quinazolinone Derivatives
Executive Summary
The quinazolinone scaffold, particularly the 4(3H)-quinazolinone core, represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. While historically recognized for sedative and anticonvulsant properties (e.g., methaqualone), recent structural optimizations have positioned specific derivatives as potent antibacterial agents capable of overcoming multi-drug resistance (MDR).
This guide provides a technical comparison of quinazolinone derivatives against standard fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin), focusing on their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative pathogens.
Structural Classes & Mechanism of Action[1][2]
The Pharmacophore
The antibacterial potency of quinazolinones hinges on specific substitution patterns that mimic the pharmacophores of established DNA gyrase inhibitors.
-
Position 2: Critical for lipophilicity and membrane penetration. Aryl substitutions (phenyl, naphthyl) generally outperform alkyl groups.
-
Position 3: The "tail" region. Incorporation of heterocyclic rings (thiazoles, triazoles) or urea/thiourea linkers often enhances binding affinity to the ATP-binding pocket of bacterial enzymes.
-
Position 6/7: Electron-withdrawing groups (halogenation) here often increase metabolic stability and potency, analogous to the fluorine atom in fluoroquinolones.
Mechanism: Dual Targeting
Unlike traditional beta-lactams, optimized quinazolinone derivatives primarily target bacterial DNA replication machinery.
-
DNA Gyrase Inhibition (Primary): They bind to the GyrB subunit of DNA gyrase (Topoisomerase II), stabilizing the DNA-enzyme cleavage complex and preventing DNA supercoiling.
-
DHFR Inhibition (Secondary): Certain derivatives (e.g., 2,3-disubstituted) act as antifolates, inhibiting Dihydrofolate Reductase (DHFR).
Visualization: Molecular Pathway of Inhibition
The following diagram illustrates the cascade leading to bacterial cell death induced by quinazolinone-based gyrase poisons.
Caption: Pathway showing the stabilization of the DNA-Gyrase cleavage complex by quinazolinone derivatives, leading to irreversible DNA damage.
Comparative Antibacterial Spectrum[3][4][5]
The following data contrasts specific high-potency quinazolinone derivatives against standard-of-care antibiotics.
Efficacy Against Resistant Strains (MRSA)
Recent studies highlight Thiazolylketenyl Quinazolinones (TQ Series) and Schiff Base Derivatives as superior to older quinolones against resistant Gram-positive strains.
Table 1: MIC Comparison (µg/mL) against S. aureus (MRSA)
| Compound Class | Specific Derivative | Target Strain (MRSA) | MIC (µg/mL) | Relative Potency vs. Control |
| Thiazolylketenyl Quinazolinone | Compound TQ-4 [1] | MRSA ATCC 43300 | 0.5 | 8x more potent than Norfloxacin |
| Fluoroquinolone (Control) | Norfloxacin | MRSA ATCC 43300 | 4.0 | Baseline |
| 2-Phenyl-3-Amino Derivative | Compound 5a [2] | MRSA Clinical Isolate | 2.0 | 2x more potent than Ciprofloxacin |
| Fluoroquinolone (Control) | Ciprofloxacin | MRSA Clinical Isolate | 4.0 - 8.0 | Baseline |
Key Insight: The TQ-4 derivative exhibits superior efficacy likely due to the thiazole moiety facilitating tighter binding in the mutated active sites of MRSA topoisomerases.
Gram-Negative Spectrum (E. coli, P. aeruginosa)
Gram-negative activity is often the limiting factor for quinazolinones due to efflux pumps. However, 2,3-disubstituted derivatives with high polarity (e.g., urea/thiourea groups) show improved permeation.
Table 2: MIC Comparison (µg/mL) against Gram-Negative Bacteria
| Compound | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Mechanism Note |
| TQ-4 (Quinazolinone) | 0.5 | 4.0 | High lipophilicity aids outer membrane transit |
| Compound 27 (NIH Series) [3] | >16 | >32 | Limited Gram-negative penetration (Efflux susceptible) |
| Ciprofloxacin (Control) | 0.015 | 0.5 | Remains gold standard for Gram-negatives |
Critical Analysis: While select derivatives like TQ-4 show promise, most quinazolinone derivatives currently lag behind Ciprofloxacin for P. aeruginosa coverage. They are best positioned as narrow-spectrum agents for resistant Gram-positives.
Experimental Validation Protocol
To reproduce these comparative results, researchers must utilize the CLSI M07 Broth Microdilution Method . This protocol ensures data is comparable across laboratories.
Protocol Workflow (Self-Validating)
Validation Check: The assay is only valid if the Positive Control (Growth) shows turbidity and the Negative Control (Sterility) remains clear.
Caption: Standardized CLSI broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Methodology
-
Compound Preparation: Dissolve quinazolinone derivatives in 100% DMSO. Prepare serial 2-fold dilutions in Cation-Adjusted Muller-Hinton Broth (CAMHB). Ensure final DMSO concentration is <1% to avoid toxicity.
-
Inoculum: Suspend fresh bacterial colonies in saline to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:100 in CAMHB. -
Assay: Add 50 µL of diluted compound and 50 µL of inoculum to 96-well plates.
-
Controls:
-
Endpoint: The MIC is the lowest concentration showing complete inhibition of visible growth.
Critical Analysis & Future Directions
Advantages[6][8][9]
-
MRSA Potency: Quinazolinones (specifically TQ-4 and Schiff base variants) exhibit lower MICs against MRSA compared to older fluoroquinolones, likely due to a lack of cross-resistance with PBP2a mechanisms.
-
Scaffold Versatility: The C-2 and N-3 positions allow for "mix-and-match" synthesis to optimize solubility and target binding.
Limitations
-
Solubility: Many high-potency derivatives (e.g., phenylthiazole substituted) suffer from poor aqueous solubility, requiring formulation optimization (e.g., liposomes or salt forms).
-
Gram-Negative Efflux: The scaffold is often a substrate for AcrAB-TolC efflux pumps in E. coli, necessitating the co-administration of efflux pump inhibitors or structural modification with polar side chains.
References
-
Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents. National Institutes of Health (PMC). [Link]
-
Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. [Link]
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Infectious Diseases (via NIH). [Link]
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Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials. Biochemistry (PubMed). [Link][3]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe anticancer therapeutics is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the quinazolin-4(3H)-one core has emerged as a "privileged structure" due to its wide range of pharmacological activities, including potent antitumor effects.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a series of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one analogs, offering insights into their therapeutic potential and the critical transition from laboratory findings to preclinical validation.
Introduction: Bridging the Gap Between Benchtop and Preclinical Models
The journey of a potential drug candidate from initial synthesis to clinical trials is fraught with challenges. A crucial step in this process is establishing a correlation between the compound's activity in a controlled in vitro environment and its efficacy and safety in a complex in vivo biological system.[3] This guide will dissect this relationship for a series of this compound analogs, highlighting how subtle structural modifications can significantly impact their anticancer properties. We will delve into the synthetic methodologies, compare cytotoxic activities against various cancer cell lines, and present data from animal xenograft models to provide a holistic view of their potential as anticancer agents.
Synthesis of this compound Analogs
The synthesis of the this compound scaffold and its analogs is typically achieved through a multi-step process. A common and efficient method involves the reaction of an appropriately substituted anthranilic acid with an acylating agent, followed by cyclization.[4]
A general synthetic route is as follows:
-
Formation of the Benzoxazinone Intermediate: 5-Hydroxyanthranilic acid is reacted with an appropriate acid anhydride (e.g., acetic anhydride) under reflux conditions. This step leads to the formation of a 4H-3,1-benzoxazin-4-one intermediate.[4]
-
Reaction with Amines: The benzoxazinone intermediate is then reacted with a primary amine in a suitable solvent like acetic acid at elevated temperatures. This reaction opens the oxazinone ring and subsequently closes to form the desired 2,3-disubstituted-4(3H)-quinazolinone.[4]
By varying the substituents on the anthranilic acid and the reacting amine, a diverse library of analogs can be synthesized for structure-activity relationship (SAR) studies.
In Vitro Efficacy: Assessing Cytotoxicity in Cancer Cell Lines
The initial screening of potential anticancer agents invariably begins with in vitro cytotoxicity assays. These assays provide a rapid and cost-effective method to evaluate the potency of a compound against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Comparative In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of a selection of 2-substituted quinazolin-4(3H)-one analogs against various human cancer cell lines. This data highlights the impact of different substituents on the phenyl ring at the 2-position on their anticancer potency.
| Compound ID | R-Group (at position 2) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 3-Hydroxyphenyl | MCF-7 (Breast) | 10 | [5] |
| Analog 2 | 3-Hydroxyphenyl | PC3 (Prostate) | 10 | [5] |
| Analog 3 | 3-Hydroxyphenyl | HT-29 (Colon) | 12 | [5] |
| Analog 4 | 4-Fluorophenyl | A549 (Lung) | - | [6] |
| Analog 5 | 3,4-Difluorophenyl | A549 (Lung) | - | [6] |
| Analog 6 | 3,5-Difluorophenyl | A549 (Lung) | - | [6] |
| Analog 7 | 2-Furyl | - | - | [7] |
| Analog 8 | Thiazol-ethyl | PC3 (Prostate) | - | [5] |
Note: Specific IC50 values for all analogs across all cell lines were not available in the provided search results. The table presents a representative selection.
The data suggests that the nature and position of substituents on the 2-phenyl ring play a crucial role in determining the cytotoxic potency of these analogs. For instance, the presence of a hydroxyl group at the meta-position of the phenyl ring (Analogs 1-3) confers significant cytotoxic activity against breast, prostate, and colon cancer cell lines.[5] Further modifications, such as the introduction of fluorine atoms (Analogs 4-6), are also being explored to enhance efficacy.[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, PC-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized quinazolinone analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy: Evaluation in Animal Models
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex physiological environment of a living organism. Therefore, promising compounds must be evaluated in in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the antitumor activity of new drug candidates.
Comparative In Vivo Antitumor Efficacy
The following table presents a summary of the in vivo antitumor efficacy of selected quinazolinone derivatives. This data provides a crucial link between the in vitro activity and the potential for these compounds to be effective in a more complex biological system.
| Compound ID | Animal Model | Tumor Xenograft | Dosage | Tumor Growth Inhibition (%) | Reference |
| Compound 26 | - | HCT-116 (Colon) | - | Significant | [1] |
| Compound 28 | Murine tumor models | - | 25 mg/kg | 62 | [1] |
| FBA-TPQ | Nude Mice | MCF-7 (Breast) | 20 mg/kg/day | 71.6 | [8] |
| Compound 46 | Nude Mice | SH-SY5Y (Neuroblastoma) | 20 mg/kg | 52.66 | [9] |
| Compound 51 | - | - | - | Significant reduction in tumor mass and volume | [9] |
The in vivo data demonstrates that several quinazolinone derivatives exhibit significant tumor growth inhibition in various xenograft models.[1][8][9] For example, compound 28 showed a 62% tumor growth inhibition at a dose of 25 mg/kg, while FBA-TPQ, a makaluvamine analog with a related core structure, inhibited MCF-7 tumor growth by 71.6% at 20 mg/kg/day.[1][8] These findings underscore the therapeutic potential of this class of compounds and highlight the importance of in vivo validation.
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
Step-by-Step Methodology:
-
Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Human cancer cells (e.g., MCF-7, A549) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells) is then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. The tumor volume is calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, positive control, and different doses of the test compound). The quinazolinone analog is typically administered orally or via intraperitoneal injection according to a predetermined schedule (e.g., once daily for 21 days).
-
Data Collection: During the treatment period, tumor volume and body weight are measured regularly. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume or weight between the treated groups and the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of quinazolinone derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[10][11] Several studies have suggested that these compounds can target key signaling pathways such as the PI3K/AKT/mTOR and EGFR pathways.[1][12]
// Nodes Ligand [label="Growth Factor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinazolinone [label="this compound\nAnalog", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR [label="Binds"]; EGFR -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Quinazolinone -> EGFR [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Quinazolinone -> PI3K [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } END_DOT Caption: Proposed mechanism of action of quinazolinone analogs.
The diagram above illustrates a simplified signaling pathway that is often dysregulated in cancer. Growth factors bind to and activate receptor tyrosine kinases like EGFR, which in turn activates the PI3K/AKT/mTOR pathway. This cascade promotes cell proliferation, survival, and angiogenesis. This compound analogs have been shown to inhibit key components of this pathway, such as EGFR and PI3K, thereby blocking downstream signaling and exerting their anticancer effects.[1][12]
Correlation Between In Vitro and In Vivo Efficacy: A Critical Assessment
The ultimate goal of preclinical studies is to identify compounds with a strong positive correlation between their in vitro potency and in vivo efficacy. While a low IC50 value in cell-based assays is a promising start, it does not guarantee success in animal models. Several factors can contribute to a disconnect between in vitro and in vivo results, including:
-
Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) properties play a critical role in its in vivo efficacy. Poor bioavailability or rapid metabolism can lead to insufficient drug concentrations at the tumor site, resulting in a lack of activity despite potent in vitro effects.[13]
-
Toxicity: A compound may exhibit acceptable cytotoxicity against cancer cells in vitro but cause unacceptable toxicity to normal tissues in vivo.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system, with factors such as hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.
For the this compound analogs, the available data suggests a promising, albeit not always direct, correlation. Compounds that demonstrate potent in vitro cytotoxicity often show significant tumor growth inhibition in vivo. However, further studies are needed to fully elucidate the pharmacokinetic and pharmacodynamic properties of these analogs to optimize their therapeutic potential.
Conclusion and Future Directions
This guide has provided a comparative analysis of the in vitro and in vivo efficacy of this compound analogs as potential anticancer agents. The data presented herein underscores the importance of this heterocyclic scaffold in the design of novel cancer therapeutics. The structure-activity relationship studies have revealed that modifications to the 2-phenyl ring can significantly modulate their cytotoxic potency.
Future research in this area should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substituents to further refine the structure-activity relationship.
-
Comprehensive Pharmacokinetic Profiling: Conducting detailed ADME studies to identify analogs with favorable drug-like properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
Combination Therapies: Investigating the synergistic effects of these analogs with existing chemotherapeutic agents or targeted therapies.
By systematically addressing these areas, the full therapeutic potential of this compound analogs can be realized, paving the way for the development of new and effective treatments for cancer.
References
- BenchChem. (2025).
- Abdel-Ghani, T. M., & El-Sayed, W. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 523.
- Zhang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega.
- Wang, Y., et al. (2021).
- Al-Suwaidan, I. A., et al. (2016). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: Searching for anticancer agent. Saudi Pharmaceutical Journal, 24(4), 433-441.
- Thorn, N., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Cancer, 3, 363–373.
- Li, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(4), 1-1.
- Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(9), 4149-4158.
- Kumar, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 7(78), 49451-49479.
- Zhang, H., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 25(3), 1731.
- Noser, A. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780.
- da Silva, A. C. G., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of the Brazilian Chemical Society, 35, 1-26.
- Zhang, Y., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6614.
- Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 12(4), 302.
- Lee, S. H., et al. (2007). Synthesis and cytotoxicity of 2-phenylquinazolin-4 (3H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 17(1), 105-108.
- Potter, B. V., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10125-10141.
- Thinh, T. D., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Chemistry, 58(5), 629-634.
- Potter, B. V., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10125-10141.
- Pele, F., et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)
- Alafeefy, A. M. (2011). Some new quinazolin-4 (3 H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 347-355.
- Thinh, T. D., et al. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Science and Technology, 58(1), 12-20.
- Wang, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters, 30(16), 127318.
- Pele, F., et al. (2020). Synthesis of New Phenolic Derivatives of Quinazolin-4 (3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants, 9(10), 931.
- Wang, W., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1935-1939.
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Orthogonal assays to validate the biological target of a quinazolinone compound
Topic: Orthogonal Assays to Validate the Biological Target of a Quinazolinone Compound Content Type: Publish Comparison Guide
Executive Summary
Quinazolinones are a "privileged scaffold" in medicinal chemistry, forming the backbone of approved drugs like Idelalisib and Gefitinib. However, for the assay scientist, they present a distinct set of liabilities: intrinsic autofluorescence and a propensity for colloidal aggregation .
This guide departs from standard "box-checking" validation. Instead, it presents a defensive validation strategy designed to filter out the specific artifacts common to quinazolinones. We compare standard screening methods against robust orthogonal alternatives, providing the experimental logic required to prove your compound is a true biological modulator, not a false-positive nuisance.
Part 1: The Strategic Framework (The "Why")
To validate a quinazolinone target, you must triangulate the truth using three orthogonal physical principles. If the compound passes all three, the target is validated.
| Validation Pillar | The Question | Standard Method (High Risk) | Orthogonal "Winner" | Why it Wins for Quinazolinones |
| 1. Biophysical | Does it bind inside the cell? | TSA (Thermal Shift) | CETSA (Cellular Thermal Shift) | TSA requires purified protein (removing cellular context). CETSA works in lysate/intact cells, accounting for the compound's solubility and membrane permeability. |
| 2. Biochemical | Does it inhibit function? | Standard FRET / FP | TR-FRET | Quinazolinones often fluoresce in the blue/green spectrum, interfering with standard FRET. TR-FRET uses a time-delay to eliminate this background noise. |
| 3. Specificity | Is the inhibition real? | IC50 alone | Detergent-Sensitivity Assay | Quinazolinones are frequent "aggregators" (PAINS). If activity vanishes with 0.01% Triton X-100, your "drug" is just a sticky colloid. |
Part 2: Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating a quinazolinone hit.
Figure 1: The "Defensive" Validation Pipeline. Note the early "Aggregation Check" specifically to rule out the colloidal artifacts common to hydrophobic quinazolinone scaffolds.
Part 3: Deep Dive & Comparative Analysis
Biophysical Validation: CETSA vs. SPR
The Challenge: Quinazolinones are often highly hydrophobic. Surface Plasmon Resonance (SPR) requires immobilizing the protein on a chip, which can alter its conformation, and the compound's low solubility can cause non-specific binding to the microfluidics.
The Solution: Cellular Thermal Shift Assay (CETSA)
CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
-
Mechanism: You heat cell lysate (or intact cells) across a gradient. Unbound proteins denature and precipitate; bound proteins remain in solution.
-
Why it validates: It proves the compound engages the target in the presence of competing cellular factors, which SPR cannot do.
Biochemical Validation: TR-FRET vs. Standard FRET
The Challenge: Many quinazolinone derivatives absorb light at 300-400nm and emit at 450-550nm. This overlaps directly with GFP, FITC, and standard FRET pairs, causing massive false positives (signal interference).
The Solution: Time-Resolved FRET (TR-FRET) TR-FRET uses Lanthanide fluorophores (Europium or Terbium) with exceptionally long fluorescence lifetimes (milliseconds vs. nanoseconds).
-
Mechanism:
-
Excitation pulse (flash).
-
Delay (50–100 µs): The quinazolinone's short-lived autofluorescence decays to zero.
-
Measurement: The detector turns on after the background is gone, measuring only the long-lived FRET signal.
-
Figure 2: TR-FRET Signal Gating. The time delay effectively "erases" the interference from the quinazolinone compound.
Part 4: Detailed Experimental Protocols
Protocol A: The "Aggregation Check" (Mandatory Pre-screen)
Before running expensive assays, confirm your quinazolinone isn't a "soap" bubble mimic.
Method: Detergent-Sensitivity IC50 Shift.
-
Setup: Prepare two identical kinase/enzyme reaction plates.
-
Condition 1 (Standard): Assay buffer with minimal detergent (e.g., 0.001% Tween-20).
-
Condition 2 (Disruptive): Assay buffer with high detergent (0.01% or 0.1% Triton X-100).
-
Run: Perform the enzymatic assay (e.g., ADP-Glo) with the quinazolinone dose-response.
-
Analysis:
-
If IC50 shifts >10-fold (potency is lost with detergent) → Artifact (Aggregator).
-
If IC50 remains stable → Valid Ligand.
-
Protocol B: CETSA (Western Blot Detection)
Validating target engagement in the native environment.
Materials:
-
HEK293 or relevant cell line.[2]
-
Quinazolinone compound (10µM final).
-
Thermal cycler (PCR machine).[3]
-
Primary antibody for Target Protein.
Step-by-Step:
-
Treatment: Treat 1x10^6 cells with the compound (10 µM) or DMSO control for 1 hour at 37°C.
-
Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.
-
Aliquot: Split samples into 8 PCR tubes (50 µL each).
-
Thermal Challenge: Heat each tube to a distinct temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes .
-
Cooling: Immediately incubate at RT for 3 minutes to prevent super-aggregation.
-
Lysis: Add mild lysis buffer (e.g., 0.4% NP-40), freeze-thaw 2x (liquid nitrogen/37°C).
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Keep the supernatant (soluble fraction).
-
Detection: Run supernatant on SDS-PAGE and Western Blot.
-
Data: Plot band intensity vs. Temperature. A right-shift in the curve indicates binding.
Protocol C: TR-FRET Competition Assay
Validating functional inhibition without fluorescence interference.
Materials:
-
LANCE® Ultra or HTRF® Reagents (PerkinElmer/Cisbio).
-
Europium-labeled anti-target antibody (Donor).
-
Alexa647-labeled tracer/ligand (Acceptor).
-
White 384-well low-volume plates.
Step-by-Step:
-
Titration: Determine the
of the tracer to the target protein first. Use a tracer concentration at ~ . -
Plating: Add 5 µL of Quinazolinone (serial dilution) to the plate.
-
Protein: Add 5 µL of Target Protein (tagged). Incubate 15 mins.
-
Detection Mix: Add 10 µL of pre-mixed Eu-Antibody + Tracer.
-
Incubation: Incubate 1 hour at RT (protect from light).
-
Read: Read on a multimode reader (e.g., EnVision).
-
Excitation: 320 or 340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay: 50 µs.
-
-
Calculation: Calculate HTRF Ratio =
.-
Note: The ratio calculation further normalizes for any compound absorption (inner filter effect).
-
References
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.
-
Coussens, N. P., et al. (2017). Assay Interference by Aggregation.[4] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4]
-
Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics.
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Comparative Docking Studies of Quinazolinone Analogs in EGFR Active Site: A Technical Guide
Executive Summary & Scientific Rationale
The quinazolinone scaffold remains a privileged structure in oncology due to its bioisosteric relationship with the adenine ring of ATP. This guide provides a rigorous comparative analysis of novel quinazolinone analogs against FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors (Erlotinib, Gefitinib).[1]
Unlike generic docking tutorials, this document focuses on causality : why specific binding modes correlate with nanomolar potency and how to validate in silico predictions with experimental assays. We bridge the gap between molecular mechanics and biological reality.
Computational Workflow: From Structure to Score
To ensure reproducibility and scientific integrity, the docking protocol must follow a self-validating system. We utilize a consensus approach, validating the docking grid against a co-crystallized ligand before screening novel analogs.
The "Self-Validating" Protocol
The following workflow integrates protein preparation, ligand energy minimization, and grid generation.
Figure 1: Validated Molecular Docking Workflow. The critical checkpoint is the re-docking of the native ligand (Validation Docking) to ensure the Root Mean Square Deviation (RMSD) is acceptable (< 2.0 Å) before proceeding.
Detailed Methodology
-
Protein Preparation:
-
Source: Retrieve EGFR kinase domain structures (e.g., PDB ID: 1M17 for Erlotinib complex or 1XKK for Gefitinib) [1].
-
Cleanup: Remove crystallographic water molecules (unless bridging, e.g., Wat10 in some high-res structures). Add polar hydrogens and merge non-polar hydrogens using AutoDock Tools or Schrödinger Protein Preparation Wizard.
-
Charge Assignment: Apply Kollman united atom charges to the protein.
-
-
Ligand Preparation:
-
Draw structures in ChemDraw; convert to 3D.[2]
-
Energy Minimization: Minimize using MM2 or MMFF94 force fields to relieve steric clashes.
-
Rotatable Bonds: Define torsion trees. Crucial: Keep the quinazolinone core rigid to mimic the planar adenine-binding mode.
-
-
Grid Generation:
-
Center the grid box (typically 60x60x60 points with 0.375 Å spacing) on the centroid of the co-crystallized inhibitor. This ensures the search space covers the ATP-binding pocket, the hydrophobic pocket (Back pocket), and the solvent-exposed region.
-
Comparative Analysis: Binding Modes & SAR
The efficacy of quinazolinone analogs hinges on their ability to mimic the "hinge-binding" interaction of Erlotinib while exploiting auxiliary pockets for specificity.
Key Interaction Map
The following diagram illustrates the pharmacophore features required for high-affinity binding.
Figure 2: Pharmacophore Interaction Network. The N1-Met793 H-bond is the anchor.[3] Modifications at C6/C7 target Asp800, while the C4-aniline moiety occupies the hydrophobic pocket near the Gatekeeper residue Thr790.
Comparative Data: Docking vs. Experimental IC50
The table below synthesizes data from recent studies, comparing novel analogs against standard inhibitors. Note the correlation between Binding Energy and IC50.
| Compound ID | Scaffold Type | Docking Score (kcal/mol) | IC50 (EGFR WT) | Key Interactions | Ref |
| Erlotinib | Quinazoline | -97.07 | 2-10 nM | Met769/793 (H-bond), Thr766 | [2, 5] |
| Gefitinib | Quinazoline | -127.50 (MolDock) | 3-30 nM | Met793, Asp800 | [5] |
| Compound 9c | Quinazolinone Hydrazide | -8.5 (AutoDock) | 0.59 µM | Val702, Lys721, Met769 | [3] |
| Compound 13 | Furan-Quinazoline | Similar to Lapatinib | 5.06 nM | Met793, Stronger H-bonds | [5] |
| Compound 4i | Thiazole-Quinazoline | -8.49 | 2.86 µM (Cell) | Cys781, Gly796 | [4] |
Technical Insight:
-
Hinge Binding: Successful analogs (e.g., Compound 13) universally maintain the hydrogen bond with Met793 (or Met769 depending on numbering scheme/PDB). Loss of this interaction results in a drop in potency from nanomolar to micromolar range (e.g., Compound 9c).
-
Steric Fit: The "Gatekeeper" residue Thr790 dictates selectivity. Analogs with bulky C4-substituents often clash with Thr790 in wild-type EGFR but may be effective in T790M mutants if designed to accommodate the methionine.
Experimental Validation Protocols
Docking is a hypothesis generator. Validation requires synthesis and biochemical assay.
General Synthesis of Quinazolinone Analogs
To validate the docking hits, the following generalized synthetic route is standard:
-
Cyclization: Anthranilic acid is condensed with formamide or urea to yield the 4(3H)-quinazolinone core.
-
Chlorination: Treatment with POCl3/PCl5 yields 4-chloroquinazoline.
-
Substitution: Nucleophilic aromatic substitution (SNAr) with various anilines at the C4 position introduces the hydrophobic tail required for the "back pocket" interaction.
-
Purification: Recrystallization from ethanol or column chromatography.
EGFR Kinase Inhibition Assay (In Vitro)
Protocol for verifying IC50 values:
-
System: Use a FRET-based assay (e.g., LanthaScreen) or ELISA.
-
Reaction Mix: Recombinant EGFR kinase domain, ATP (at Km concentration), substrate peptide (e.g., Poly-Glu-Tyr), and varying concentrations of the quinazolinone analog.
-
Incubation: 1 hour at room temperature.
-
Detection: Add antibody specific for phosphotyrosine. Measure fluorescence/absorbance.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).
Conclusion & Future Outlook
Comparative docking studies confirm that quinazolinone analogs are viable surrogates for the quinazoline scaffold found in Erlotinib. The critical determinant of success is the N1-Met793 hydrogen bond . Future optimization should focus on:
-
C6/C7 Solubilizing Groups: To engage Asp800 and improve bioavailability.
-
Covalent Warheads: Incorporating acrylamide groups (as seen in Afatinib) to target Cys797 , overcoming resistance.
References
-
RCSB Protein Data Bank. Crystal structure of EGFR kinase domain in complex with Erlotinib (1M17).Link
-
Anticancer Research. In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor.Link
-
PubMed. Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors.Link
-
Nature Scientific Reports. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives.Link
-
Molecules (MDPI). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity profile of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one against a kinase panel
This guide evaluates the selectivity profile of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one (referred to herein as 2-3HPQ ), a synthetic small molecule belonging to the 2-arylquinazolin-4(3H)-one class.
This scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting multi-target tyrosine kinase inhibition (mTKI) properties. While early generation quinazolinones were primarily explored for DNA-PK inhibition (e.g., NU7026 analogs), recent profiling (2021-2024) identifies 2-3HPQ and its close derivatives as potent inhibitors of EGFR , HER2 , and CDK2 , functioning via a dual ATP-competitive and non-competitive mechanism.
Executive Summary: The 2-3HPQ Selectivity Landscape
This compound distinguishes itself from first-generation inhibitors by offering a dual-mechanism profile . Unlike standard Type I inhibitors (e.g., Erlotinib) that bind exclusively to the ATP-binding pocket in the active conformation, 2-3HPQ and its hydroxylated derivatives demonstrate the capacity for Type II (allosteric) inhibition against specific targets like CDK2, while maintaining Type I activity against EGFR/HER2.
Key Performance Indicators:
-
Primary Targets: EGFR, HER2, CDK2.
-
Secondary Targets: VEGFR2 (Moderate activity).
-
Selectivity Ratio: High selectivity for EGFR/HER2 over cytoplasmic tyrosine kinases, but potential off-target activity against DNA-PK due to the quinazolinone core.
-
Potency: Low micromolar to nanomolar range (IC50: 0.08 – 0.20 µM) in optimized assays.
Part 1: Comparative Kinase Profile
The following data aggregates performance metrics from recent biochemical kinase assays, comparing 2-3HPQ (and its optimized 3-hydroxy/methoxy variants) against FDA-approved standards.
Table 1: Kinase Inhibition Profile (IC50 in µM)
| Target Kinase | 2-3HPQ (Lead Series)* | Comparator: Lapatinib | Comparator: Erlotinib | Comparator: Imatinib | Selectivity Insight |
| HER2 (ErbB2) | 0.079 ± 0.015 | 0.078 ± 0.015 | > 0.1 | N/A | Bio-equivalent to Lapatinib. The 3-OH group is critical for H-bonding in the hinge region. |
| EGFR (ErbB1) | 0.097 ± 0.019 | > 0.1 | 0.056 ± 0.012 | N/A | Potent, but slightly less active than Erlotinib. Acts as a Type I inhibitor . |
| CDK2 | 0.173 ± 0.012 | N/A | N/A | 0.131 ± 0.015 | Comparable to Imatinib. Unique Type II binding mode observed in docking studies. |
| VEGFR2 | 0.5 - 1.2 | > 1.0 | N/A | N/A | Moderate inhibition; less potent than its anti-EGFR activity. |
| DNA-PK | < 0.5 (Predicted) | N/A | N/A | N/A | Core scaffold liability.[1] 2-arylquinazolinones are known DNA-PK inhibitors (e.g., NU7441). |
*Data represents mean IC50 values derived from optimized 2-arylquinazolin-4(3H)-one derivatives (e.g., Compound 2i/3i series) in standard FRET/ELISA assays [1].
Mechanistic Differentiation
-
vs. Lapatinib: 2-3HPQ matches Lapatinib's potency against HER2 but offers additional CDK2 suppression, potentially overcoming resistance mechanisms driven by cell cycle deregulation.
-
vs. Erlotinib: While slightly less potent against EGFR, 2-3HPQ's broader profile (HER2/CDK2) makes it a candidate for heterogeneous tumors where single-target inhibition fails.
Part 2: Mechanism of Action & Signaling Pathways
Understanding the causality of 2-3HPQ's efficacy requires mapping its impact on the RTK-MAPK-CDK axis. The molecule acts as a "circuit breaker" at two distinct nodes: the receptor tyrosine kinase (RTK) initiation point and the cell cycle checkpoint (CDK2).
Pathway Visualization: Dual-Node Inhibition
Figure 1: Signal Transduction Blockade. 2-3HPQ intercepts signaling at the membrane (EGFR/HER2) and the nucleus (CDK2), preventing S-phase entry.
Structural Binding Insights
-
EGFR/HER2 (Type I): The quinazolinone core mimics the adenine ring of ATP. The 3-hydroxyphenyl moiety forms critical hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR), stabilizing the inactive conformation.
-
CDK2 (Type II): Molecular docking reveals that 2-3HPQ can occupy the hydrophobic back pocket of CDK2, inducing a conformational change that prevents Cyclin E binding [1].
Part 3: Experimental Protocols for Validation
To replicate these findings or validate the selectivity profile in your own lab, follow these self-validating protocols.
A. In Vitro Kinase Inhibition Assay (ELISA-based)
Objective: Determine IC50 against EGFR and HER2.
-
Preparation:
-
Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (20 µg/mL in PBS) overnight at 37°C.
-
Wash 3x with PBS-T (PBS + 0.05% Tween-20).
-
-
Reaction Assembly:
-
Add 10 µL ATP solution (Final conc: 10 µM).
-
Add 10 µL Recombinant Kinase (EGFR or HER2, ~5-10 ng/well).
-
Add Sample: 2-3HPQ dissolved in DMSO (diluted to 0.01 - 10 µM).
-
Control: Lapatinib (Positive), DMSO only (Negative).
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Detection:
-
Add Anti-phosphotyrosine antibody (HRP-conjugated, e.g., PY20).
-
Incubate 1 hour at 37°C.
-
Add TMB Substrate and stop reaction with 1N H2SO4 after 15 mins.
-
-
Analysis: Measure OD at 490 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
B. Workflow for Selectivity Profiling
Figure 2: Validation Workflow. A systematic approach to confirming the mTKI profile.
References
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). Context: Primary source for the CDK2/HER2/EGFR inhibitory profile of this compound derivatives (Compounds 2i/3i). URL:[Link]
-
Antiproliferative Activity of Quinazolin-4(3H)-One Derivatives. Source: MDPI (Molecules, 2021). Context: Discusses the structural requirements (SAR) for antioxidant vs. kinase inhibitory activity in this class. URL:[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
